Indoline-5,6-diol hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydro-1H-indole-5,6-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMQOPNBBITFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021295 | |
| Record name | 5,6-Dihydroxyindoline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138937-28-7 | |
| Record name | 5,6-Dihydroxyindoline hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138937-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydroxyindoline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydroxy-2,3-dihydro-1H-indolium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indole-5,6-diol, 2,3-dihydro-, hydrobromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Indoline-5,6-diol Hydrobromide: A Technical Guide for Researchers
CAS Number: 138937-28-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-5,6-diol hydrobromide is a chemical compound belonging to the indoline class. It is the hydrobromide salt of 5,6-dihydroxyindoline, a key intermediate in the biosynthesis of eumelanin, the primary dark pigment in humans.[1][2][3] This compound and its derivatives are of significant interest to researchers in various fields, including medicinal chemistry, materials science, and cosmetics, due to their roles as pharmaceutical intermediates, precursors for novel materials, and components in hair dyeing formulations.[4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological significance, and experimental protocols related to this compound.
Chemical and Physical Properties
This compound is a solid, with its appearance described as white to brown or light gray to almost white powder or crystals.[4][5][6] It is known to be hygroscopic and should be stored under an inert atmosphere, protected from light and moisture, with recommended storage temperatures ranging from 2-8°C to -20°C.[7][8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 138937-28-7 | [7] |
| Molecular Formula | C₈H₁₀BrNO₂ | [4][7][10] |
| Molecular Weight | 232.07 g/mol | [1][8] |
| Appearance | White to Brown powder to crystal; Light gray to almost white powder | [4][5][6] |
| Purity | >95.0% (HPLC), 97%, 98.5% | [5][6][7][10] |
| Melting Point | 231.0 to 235.0 °C; 236°-238° C (decomposition) | [5][6][11] |
| Solubility | Soluble in water and ethanol. Slightly soluble in DMSO and Methanol. | [8][9] |
| Storage Temperature | Inert atmosphere, 2-8°C; -20°C | [7][8][9] |
Table 2: Spectroscopic Data of 5,6-Dihydroxyindole (Parent Compound)
Note: Data is for the free base, 5,6-dihydroxyindole, and serves as a reference.
| Type | Data | Source |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 10.41 (s, 1H, NH), 8.47 (s, 1H, OH), 8.21 (s, 1H, OH), 7.04-6.94 (m, 1H), 6.81 (s, 1H), 6.74 (s, 2H), 6.18 – 6.05 (m, 1H) | [7] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 142.5, 140.4, 130.3, 122.5, 120.2, 104.4, 100.1, 97.1 | [7] |
| Mass Spectrometry (ESI+) | m/z 150 (M + H⁺, 100%) | [7] |
| High-Resolution Mass Spectrometry (HRMS ESI+) | found 150.0546, C₈H₈O₂N (M + H)⁺ requires 150.0550 | [7] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the ether cleavage of a corresponding dimethoxyindoline precursor using hydrobromic acid.[11]
Experimental Protocol: Synthesis from 5,6-Dimethoxyindoline
This protocol is adapted from a patented industrial process.[11]
Materials:
-
5,6-dimethoxyindoline
-
62% aqueous hydrogen bromide solution
-
Nitrogen gas
-
Stirred reaction vessel
-
Ice bath
Procedure:
-
Introduce 100 g (0.6 mole) of 5,6-dimethoxyindoline into a stirred reaction vessel under a nitrogen atmosphere.
-
Add 500 ml of a 62% aqueous hydrogen bromide solution (6.6 moles of HBr) to the vessel.
-
Carefully heat the reaction mixture to reflux and maintain for 5 hours.
-
After 5 hours, cool the mixture to 60°C.
-
Filter the reaction mixture.
-
Allow the filtrate to crystallize overnight while cooling with an ice bath.
-
Collect the crystallized product, 5,6-dihydroxyindoline hydrobromide, by suction filtration.
-
Dry the product in vacuo.
Expected Yield: Approximately 100 g (0.46 mole), representing 78% of the theoretical yield.[11] Purity (as reported in the patent): 97.8% (according to HPLC).[11]
Biological Significance and Signaling Pathways
The biological relevance of Indoline-5,6-diol stems from its identity as a precursor in the biosynthesis of eumelanin.[1][2][3] This positions it as a key molecule in the melanogenesis pathway. Furthermore, research on its analogs suggests potential roles in other significant biological pathways.
Role in Melanogenesis
Melanogenesis is the process of producing melanin pigments. 5,6-Dihydroxyindole, the parent compound of this compound, is formed from L-dopachrome. It is then oxidized to indole-5,6-quinone, which polymerizes to form eumelanin.[1] This process is catalyzed by enzymes such as tyrosinase and tyrosinase-related protein-1 (TRP1), which can act as a 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase.[12][13][14]
Nurr1 Activation
Recent studies have shown that analogs of 5,6-dihydroxyindole can directly bind to and activate the nuclear receptor Nurr1 (NR4A2).[6] Nurr1 is a critical transcription factor for the development and maintenance of dopamine-producing neurons.[6] The binding of a 5,6-dihydroxyindole analog to the Nurr1 ligand-binding domain stimulates the transcription of genes involved in dopamine synthesis and packaging.[6] This suggests a potential therapeutic application for indoline-5,6-diol derivatives in neurodegenerative diseases like Parkinson's disease.
Potential as Enzyme Inhibitors
Indoline-based compounds have been investigated as inhibitors of various enzymes. One study identified indoline derivatives as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory pathways.[15] Another study focused on indoline sulfonamides as inhibitors of the bacterial enzyme DapE, suggesting a potential for the development of novel antibiotics.[16] While these studies did not use this compound itself, they highlight the potential of the indoline scaffold in designing enzyme inhibitors.
Table 3: Biological Activities of Related Indoline Compounds
| Compound Class | Target Enzyme(s) | Biological Effect | IC₅₀ Values (for specific derivatives) | Source |
| Indoline Derivatives | 5-Lipoxygenase (5-LOX) / Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory | 5-LOX: 0.18 - 1.38 µM; sEH: 61 - 100 nM | [15] |
| Indoline Sulfonamides | N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) | Antibacterial | Not specified | [16] |
| 5,6-Dihydroxyindole Analogs | Nuclear Receptor Nurr1 | Neuroprotection, Dopamine regulation | Binding Affinity (K_d): 15.0 ± 1.2 µM (for 5-chloroindole) | [6] |
Applications
The primary applications of this compound and its parent compound are in the fields of cosmetics and as a versatile building block in organic synthesis for pharmaceutical and materials science research.
-
Cosmetics: It is used as an intermediate in the formulation of hair dyes, where its ability to polymerize into melanin-like pigments is utilized to create natural-looking hair colors.[4]
-
Pharmaceutical Research: As a key intermediate, it is used in the synthesis of more complex molecules with potential therapeutic activities.[5] Its connection to the melanogenesis pathway and the finding that its analogs can activate Nurr1 suggest its potential in dermatological and neurological drug discovery.[2][6]
-
Materials Science: The ability of 5,6-dihydroxyindoles to form melanin-like polymers is being explored for the development of bio-inspired functional materials.[4]
Safety Information
This compound is classified as harmful if swallowed and causes serious eye damage.[1][5][6][8] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this compound.
Hazard Statements: H302, H315, H318, H319, H335[1][8] Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[8]
Conclusion
This compound is a valuable chemical compound with a rich biological context and diverse applications. Its role as a key precursor in melanogenesis provides a foundation for its use in the cosmetics industry and in the study of pigmentation. Furthermore, the emerging research on the biological activities of the indoline scaffold, including enzyme inhibition and nuclear receptor activation, opens up exciting avenues for drug discovery and development. This technical guide provides a solid foundation of data and protocols to aid researchers and scientists in their exploration of this versatile molecule.
References
- 1. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 2. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wpage.unina.it [wpage.unina.it]
- 5. This compound | 138937-28-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 5,6-Dihydroxyindoline hydrobromide | C8H10BrNO2 | CID 22020437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. 5,6-DIHYDROXYINDOLE synthesis - chemicalbook [chemicalbook.com]
- 11. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 12. A new enzymatic function in the melanogenic pathway. The 5,6-dihydroxyindole-2-carboxylic acid oxidase activity of tyrosinase-related protein-1 (TRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
chemical and physical properties of Indoline-5,6-diol hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-5,6-diol hydrobromide is a heterocyclic organic compound that has garnered interest in various scientific fields, including medicinal chemistry and materials science. As a derivative of indoline, its structure features a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, with hydroxyl groups substituted at the 5th and 6th positions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and an exploration of its known biological activities.
Chemical and Physical Properties
This compound is typically a white to brown crystalline powder.[1] Its chemical structure and key physicochemical properties are summarized in the tables below. The presence of the hydrobromide salt enhances the compound's stability and water solubility.
Table 1: General Information
| Property | Value | Reference(s) |
| IUPAC Name | 2,3-dihydro-1H-indole-5,6-diol;hydrobromide | [2] |
| Synonyms | 5,6-Dihydroxyindoline hydrobromide, 5,6-Indolinediol hydrobromide | |
| CAS Number | 138937-28-7 | [2] |
| Molecular Formula | C₈H₁₀BrNO₂ | [2] |
| Molecular Weight | 232.07 g/mol | [2] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to Brown powder/crystal | [1] |
| Melting Point | 231.0 to 235.0 °C | |
| Boiling Point | 378.8 ± 42.0 °C (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| Storage | Refrigerated (0-10°C), under inert gas, protected from air and heat |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the ether cleavage of 5,6-dimethoxyindoline using a strong acid like hydrobromic acid.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol: [4]
-
Reaction Setup: In a stirred vessel under a nitrogen atmosphere, introduce 100 g (0.6 mole) of 5,6-dimethoxyindoline.
-
Addition of Reagent: Carefully add 500 ml of a 62% aqueous hydrobromic acid solution (6.6 moles of HBr).
-
Reaction: Gently heat the reaction mixture to reflux and maintain it for 5 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to 60°C and filter.
-
Allow the filtrate to crystallize overnight with ice cooling.
-
Collect the resulting crystals by suction filtration.
-
Dry the product in vacuo.
-
This process yields this compound with a purity of approximately 97.8% as determined by HPLC.[4]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Table 3: HPLC Parameters (Adapted)
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Isocratic mixture of methanol and 0.1% trifluoroacetic acid (TFA) in water |
| Detection | UV detector |
General Experimental Workflow for HPLC Analysis:
Caption: General workflow for HPLC analysis.
Spectroscopic Data
While specific spectra for this compound are not widely published, data for the related compound 5,6-dihydroxyindole provides valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, DMSO-d₆) of 5,6-dihydroxyindole: δ 10.41 (s, 1H, NH), 8.47 (s, 1H, OH), 8.21 (s, 1H, OH), 7.04-6.94 (m, 1H), 6.81 (s, 1H), 6.74 (s, 2H), 6.18 – 6.05 (m, 1H).[6]
-
¹³C NMR (101 MHz, DMSO-d₆) of 5,6-dihydroxyindole: δ 142.5, 140.4, 130.3, 122.5, 120.2, 104.4, 100.1, 97.1.[6]
Infrared (IR) Spectroscopy
The IR spectrum of 5,6-dihydroxyindole shows characteristic peaks corresponding to various functional groups.[6]
-
Broad peak around 3434 cm⁻¹: O-H and N-H stretching vibrations.
-
Peaks between 3121 and 3045 cm⁻¹: C-H stretching of the aromatic ring.
-
Peaks around 1629 and 1583 cm⁻¹: C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) of 5,6-dihydroxyindole (ESI+) shows a molecular ion peak (M+H)⁺ at m/z 150.0546.[6]
Biological Activities and Potential Mechanisms of Action
This compound and related indole derivatives have demonstrated a range of biological activities, suggesting their potential as therapeutic agents.
Anticancer Activity
Indole compounds are known to exhibit anticancer properties through various mechanisms. While the specific mechanism for this compound is not yet fully elucidated, related indole derivatives have been shown to:
-
Inhibit Tubulin Polymerization: Some indole derivatives can disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[7][8]
-
Modulate Signaling Pathways: Indole compounds have been reported to interfere with key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are crucial for cell growth, proliferation, and survival.
-
Interact with Hormone Receptors: Certain indole derivatives can bind to estrogen receptors, potentially modulating their activity and impacting the growth of hormone-dependent cancers.
Caption: Potential anticancer mechanisms of indole derivatives.
Antibacterial Activity
The antibacterial potential of indole derivatives has also been recognized. The proposed mechanisms of action include:
-
Inhibition of DNA Synthesis: Some indole compounds can interfere with bacterial DNA replication, leading to the inhibition of bacterial growth.[9]
-
Disruption of Cell Membrane: Certain indole derivatives may disrupt the integrity of the bacterial cell membrane, causing leakage of cellular contents and cell death.[10]
Caption: Potential antibacterial mechanisms of indole derivatives.
Applications
Currently, the primary application of this compound is in the cosmetic industry as a component of hair dye formulations.[11] Its ability to undergo oxidation to form colored compounds makes it suitable for this purpose. In the realm of research, it serves as a valuable building block for the synthesis of more complex, biologically active molecules.
Safety and Handling
This compound is harmful if swallowed and causes serious eye damage. It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound with established utility in the cosmetics industry and significant potential in medicinal chemistry. This guide has summarized its key chemical and physical properties, provided a detailed synthesis protocol, and outlined its known and potential biological activities. Further research is warranted to fully elucidate the specific mechanisms of action of this compound, which could pave the way for its development as a therapeutic agent. The experimental protocols and data presented herein provide a solid foundation for researchers and drug development professionals interested in exploring the properties and applications of this intriguing molecule.
References
- 1. 5,6-Dihydroxyindoline HBr | CAS#:29539-03-5 | Chemsrc [chemsrc.com]
- 2. 5,6-Dihydroxyindoline hydrobromide | C8H10BrNO2 | CID 22020437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 5,6-DIHYDROXYINDOLINE | 29539-03-5 [chemicalbook.com]
An In-depth Technical Guide to Indoline-5,6-diol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of Indoline-5,6-diol hydrobromide. It also explores its role in biological pathways, particularly in the context of melanin synthesis. This document is intended to serve as a valuable resource for professionals in research and development.
Core Compound Data
This compound is the hydrobromide salt of 5,6-dihydroxyindoline. The quantitative chemical data for this compound is summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₈H₁₀BrNO₂ | [1][2][3] |
| Molecular Weight | 232.07 g/mol | [1] |
| IUPAC Name | 2,3-dihydro-1H-indole-5,6-diol;hydrobromide | [1] |
| CAS Number | 138937-28-7 | [1][2][3] |
| Synonyms | 5,6-Dihydroxyindoline hydrobromide, Leucodopaminochrome HBr | [1][4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical literature.
Synthesis of this compound via Demethylation
This protocol describes the synthesis of this compound from its dimethoxy precursor, 5,6-dimethoxyindoline. The reaction involves ether cleavage using a strong acid.[1][2][5]
Materials:
-
5,6-dimethoxyindoline
-
Aqueous hydrobromic acid (HBr), 48-62% solution
-
Nitrogen gas supply
-
Stirred reaction vessel
-
Heating mantle with reflux condenser
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Under a nitrogen atmosphere, charge the stirred reaction vessel with 5,6-dimethoxyindoline.
-
Slowly add the aqueous hydrobromic acid solution. A molar ratio of HBr to the indoline ether between 5:1 and 15:1 is recommended for optimal results.[1]
-
Carefully heat the reaction mixture to reflux and maintain this temperature for approximately 5 hours with continuous stirring.
-
After the reflux period, cool the mixture to approximately 60°C.
-
Further cool the reaction mixture in an ice bath to facilitate the crystallization of the product. The crystallization process can be allowed to proceed overnight.
-
Collect the crystalline product by filtration under suction.
-
Dry the collected solid in a vacuum oven to yield this compound.
The purity of the resulting product can be assessed by High-Performance Liquid Chromatography (HPLC).[1][5]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This section outlines a representative reverse-phase HPLC method for the analysis of indoline compounds, which can be adapted for this compound.[6][7][8]
Instrumentation & Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A typical mobile phase consists of a mixture of acetonitrile (or methanol) and an aqueous acidic solution.[6][7][8]
-
Solvent A: Acetonitrile
-
Solvent B: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Phosphoric Acid)[6][8]
-
An isocratic elution with a ratio such as 20:80 (A:B) can be a starting point for method development.[6]
Chromatographic Conditions:
-
Flow Rate: 0.6 - 1.0 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of the analyte (typically in the range of 280 nm for indolic compounds)
Biological Context and Signaling Pathways
Indoline-5,6-diol, the free base of the target compound, is a key intermediate in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in humans.[9][10] This pathway originates from the amino acid L-tyrosine and involves the neurotransmitter dopamine. The oxidation of dopamine can lead to the formation of dopaminochrome, which is a precursor to 5,6-dihydroxyindole (DHI).[11][12]
The workflow for the eumelanin synthesis pathway is depicted below.
Caption: The Eumelanin Synthesis Pathway.
The dysregulation of dopamine oxidation and the subsequent formation of related quinones and semiquinones are also subjects of research in the context of neurodegenerative diseases, such as Parkinson's disease, where these reactive species may contribute to oxidative stress and mitochondrial dysfunction.[11][13][14]
References
- 1. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 2. EP0602083A1 - METHOD FOR PRODUCING 5,6-DIHYDROXYINDOLINES. - Google Patents [patents.google.com]
- 3. Dopamine-derived dopaminochrome promotes H(2)O(2) release at mitochondrial complex I: stimulation by rotenone, control by Ca(2+), and relevance to Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. EP0530629A1 - Process for the preparation of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]
- 8. Separation of 5,6-Dihydroxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances and Progress on Melanin: From Source to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine Oxidation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. On the neurotoxicity mechanism of leukoaminochrome o-semiquinone radical derived from dopamine oxidation: mitochondria damage, necrosis, and hydroxyl radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The dopamine metabolite aminochrome inhibits mitochondrial complex I and modifies the expression of iron transporters DMT1 and FPN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5,6-Dihydroxyindoline from 5,6-Dimethoxyindoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 5,6-dihydroxyindoline, a key intermediate in melanogenesis, from its precursor 5,6-dimethoxyindoline. The primary focus is on the demethylation reaction, a critical step in obtaining the target dihydroxy compound. This document details established experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathway.
Introduction
5,6-Dihydroxyindoline is a crucial precursor in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in mammals.[1][2] Its instability, particularly in the presence of atmospheric oxygen, presents challenges for its direct application.[3] Consequently, the synthesis of its more stable precursor, 5,6-dihydroxyindoline, is of significant interest, particularly in fields such as cosmetics for hair dyeing and in the study of melanin-related biological processes.[3][4] The conversion of 5,6-dimethoxyindoline to 5,6-dihydroxyindoline is achieved through the cleavage of the two methyl ether groups, a reaction commonly referred to as demethylation or deprotection.
Core Reaction: Demethylation
The conversion of the methoxy groups of 5,6-dimethoxyindoline to hydroxyl groups is the central transformation in this synthesis. This ether cleavage is typically accomplished using strong acids, with hydrobromic acid (HBr) and boron tribromide (BBr₃) being the most prominently documented and effective reagents for this purpose on aryl methyl ethers.[5][6]
Mechanism of Demethylation
With Hydrobromic Acid (HBr): As a strong Brønsted acid, HBr protonates the oxygen atom of the methoxy group. This is followed by a nucleophilic attack on the methyl group by the bromide ion, leading to the formation of the hydroxyl group and bromomethane.[6]
With Boron Tribromide (BBr₃): BBr₃ acts as a strong Lewis acid. The boron atom, with its empty orbital, readily accepts an electron pair from the ether oxygen, forming a complex. This coordination weakens the oxygen-methyl bond, facilitating a nucleophilic attack by a bromide ion on the methyl group to yield bromomethane and an alkoxydibromoborane intermediate, which is subsequently hydrolyzed to the desired hydroxyl group.[6][7][8]
Experimental Protocols
Detailed methodologies for the synthesis of 5,6-dihydroxyindoline from 5,6-dimethoxyindoline are presented below.
Demethylation using Hydrobromic Acid (HBr)
This protocol is adapted from a patented industrial process that offers a straightforward and scalable method.[3]
Materials:
-
5,6-dimethoxyindoline
-
62% aqueous hydrobromic acid (HBr) solution
-
Nitrogen gas
-
Ice bath
Procedure:
-
In a stirred vessel under a nitrogen atmosphere, introduce 100 g (0.6 mole) of 5,6-dimethoxyindoline.
-
Add 500 ml of a 62% aqueous hydrogen bromide solution (6.6 moles of HBr).
-
Carefully heat the reaction mixture to reflux and maintain for 5 hours.
-
After the reaction period, cool the mixture to 60°C.
-
Filter the reaction mixture.
-
Allow the 5,6-dihydroxyindoline to crystallize overnight with ice cooling.
-
Collect the product by suction filtration and dry it in vacuo.
Note: The patent also mentions that using concentrated hydrochloric acid or a 67% aqueous hydrogen iodide solution under similar reflux conditions did not yield the desired 5,6-dihydroxyindoline, highlighting the specific efficacy of HBr for this transformation.[3]
Demethylation using Boron Tribromide (BBr₃)
Boron tribromide is a highly effective but reactive and corrosive reagent that requires careful handling under anhydrous conditions.[5][6] The following is a general procedure for the demethylation of methoxyindoles using BBr₃.
Materials:
-
5,6-dimethoxyindoline
-
Anhydrous Dichloromethane (DCM)
-
Boron Tribromide (BBr₃) solution (e.g., 1M in DCM)
-
Methanol (for quenching)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate or DCM for extraction
Procedure:
-
Dissolve 5,6-dimethoxyindoline in anhydrous DCM in a flask under a nitrogen or argon atmosphere.
-
Cool the solution to a low temperature, typically between -78°C and 0°C, using an appropriate cooling bath.
-
Slowly add the BBr₃ solution dropwise to the stirred solution. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to stir at a low temperature, gradually warming to room temperature while monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess BBr₃ by the slow addition of methanol, followed by water or an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 5,6-dihydroxyindoline by column chromatography or recrystallization.
Quantitative Data
The following table summarizes the quantitative data available from the cited literature for the synthesis of 5,6-dihydroxyindoline from 5,6-dimethoxyindoline.
| Method | Reactants | Molar Ratio (Reagent:Substrate) | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| Hydrobromic Acid | 5,6-dimethoxyindoline, 62% aq. HBr | 11:1 | Water | 5 hours | Reflux | Not explicitly stated, but described as a viable industrial process | Very pure form after crystallization | [3][9] |
| Boron Tribromide | 5,6-dimethoxyindoline, BBr₃ | Typically >2:1 (for two methoxy groups) | Anhydrous DCM | Varies (monitored by TLC) | -78°C to room temp. | Yields for similar indole demethylations are generally good | Requires chromatographic purification | [5][10] |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation from 5,6-dimethoxyindoline to 5,6-dihydroxyindoline.
Caption: Chemical conversion of 5,6-dimethoxyindoline.
Experimental Workflow
The generalized workflow for the synthesis and purification of 5,6-dihydroxyindoline is depicted below.
Caption: Synthesis and purification workflow.
Safety Considerations
-
Hydrobromic acid is a corrosive strong acid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Boron tribromide is a highly corrosive and reactive substance that reacts violently with water, producing hydrogen bromide gas. It must be handled under strictly anhydrous conditions in a fume hood.[5] Commercially available solutions in DCM can mitigate some handling risks but still require extreme caution.[6]
Conclusion
The synthesis of 5,6-dihydroxyindoline from 5,6-dimethoxyindoline is a well-established process, primarily relying on demethylation with hydrobromic acid or boron tribromide. The choice of reagent depends on the scale of the reaction, available equipment, and safety considerations. The HBr method appears more suitable for larger-scale industrial applications, while the BBr₃ method offers a versatile option for laboratory-scale synthesis, albeit with more stringent handling requirements. This guide provides the necessary technical details for researchers and professionals to effectively perform and understand this important chemical transformation.
References
- 1. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 2. Chemical characterization of eumelanins with special emphasis on 5,6-dihydroxyindole-2-carboxylic acid content and molecular size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 4. 5,6-DIHYDROXYINDOLE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0530629A1 - Process for the preparation of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 10. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
The Indoline Scaffold: A Privileged Motif in Biological Systems and Drug Discovery
An In-Depth Technical Guide on the Mechanisms of Action of Indoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and presence in a wide array of biologically active molecules.[1][2][3] Its unique structural and electronic properties allow for diverse chemical modifications, leading to the development of potent and selective agents targeting a multitude of biological processes. This technical guide provides a comprehensive overview of the mechanisms of action of indoline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective activities.
Anticancer Mechanisms of Indoline Derivatives
Indoline derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer.[4][5][6][7] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.
Inhibition of Protein Kinases
A primary mechanism by which indoline derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a crucial role in cell signaling.[5][8] Dysregulation of kinase activity is a common feature in many cancers.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain indoline derivatives function as inhibitors of EGFR, a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt/mTOR and ERK pathways, promoting cell proliferation and survival.[5][9] For instance, the novel indoline derivative N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI) has been identified as a potent EGFR inhibitor, leading to the downregulation of PI3K and S6K1 genes in breast cancer cells.[9]
-
Other Kinase Targets: The versatility of the indoline scaffold allows for the design of inhibitors targeting a range of other kinases, including Bruton's tyrosine kinase (BTK), which is crucial for B-cell receptor signaling.[10]
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[8] Indoline derivatives, particularly vinca alkaloids and their synthetic analogs, can interfere with microtubule dynamics by inhibiting tubulin polymerization.[5][8] This disruption of the mitotic spindle leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6][8]
Modulation of Signaling Pathways
Indoline derivatives can profoundly impact cancer cell signaling networks.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to deregulate the PI3K/Akt/mTOR signaling pathway.[11]
-
NF-κB Pathway: The transcription factor NF-κB is involved in inflammation, immunity, and cell survival. Indole compounds can modulate NF-κB signaling, which can inhibit cancer cell invasion and angiogenesis.[11]
-
ERK Signaling Pathway: The ERK pathway is another critical regulator of cell proliferation and survival. Certain[1][4][9]triazolo[1,5-a]pyrimidine indole derivatives have been designed to target the ERK signaling pathway in gastric cancer cells.[5]
Other Anticancer Mechanisms
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA. Some indoline derivatives act as topoisomerase inhibitors, leading to DNA damage and apoptosis.[4]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a role in gene expression. Indoline-based compounds have been developed as HDAC inhibitors, which can restore the normal expression of tumor suppressor genes.[5]
-
Induction of Apoptosis: Many indoline derivatives induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases.[9] For example, HNPMI was shown to induce apoptosis in breast cancer cells via the activation of caspases-3 and -9.[9]
Quantitative Data on Anticancer Activity of Indoline Derivatives
| Compound Class | Target Cancer Cell Line | IC50 Value | Reference |
| N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI) | MCF-7 (Breast Cancer) | 64.10 μM | [9] |
| N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI) | SkBr3 (Breast Cancer) | 119.99 μM | [9] |
| Indole-chalcone derivative 12 | Various Cancer Cell Lines | 0.22 to 1.80 μmol/L | [8] |
| Quinoline-indole derivative 13 | Various Cancer Cell Lines | 2 to 11 nmol/L | [8] |
| 28-indole-betulin derivatives (e.g., EB355A) | MCF-7 (Breast Cancer) | Most sensitive among tested lines | [12] |
| [1][4][9]triazolo[1,5-a]pyrimidine indole derivative 43 | A549 (Lung Cancer) | 0.74 μM | [5] |
Antimicrobial Mechanisms of Indoline Derivatives
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[2] Indoline and its derivatives have emerged as a promising class of compounds with activity against a range of pathogenic microorganisms.[2][13][14]
Disruption of Bacterial Cell Membranes
A key mechanism of action for some antimicrobial indole derivatives is the disruption of bacterial cell membrane integrity.[3][15] This can lead to the leakage of intracellular components and ultimately cell death.
Inhibition of Biofilm Formation
Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Indole derivatives have been shown to inhibit biofilm formation, making bacteria more susceptible to conventional antimicrobial agents.[3]
Enzyme Inhibition
Similar to their anticancer activity, some indoline derivatives exert their antimicrobial effects by inhibiting essential bacterial enzymes. For example, some derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR) in Klebsiella pneumoniae.[15]
Resistance-Modifying Agents (RMAs)
Indoline-containing compounds can also act as resistance-modifying agents (RMAs).[2][13] These compounds can enhance the efficacy of existing antibiotics against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[2][13] One proposed mechanism for this is the inhibition of efflux pumps, which are bacterial proteins that actively transport antibiotics out of the cell.[16]
Quantitative Data on Antimicrobial Activity of Indoline Derivatives
| Compound Class | Target Microorganism | MIC Value | Reference |
| Aminoguanidine-indole derivatives | ESKAPE pathogens, MRSA | 2–64 µg/mL | [15] |
| Indole-triazole derivative 3d | MRSA | Excellent activity | [16] |
| Indole derivatives 1h, 2h, 3h | S. aureus, MRSA, E. coli, B. subtilis | 6.25 µg/mL | [16] |
| Indole derivatives 1b, 2b-d, 3b-d | C. albicans | 3.125 µg/mL | [16] |
Neuroprotective Mechanisms of Indoline Derivatives
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Indoline derivatives have shown promise as neuroprotective agents by targeting multiple pathological mechanisms.[17][18]
Antioxidant and Free Radical Scavenging Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, plays a key role in neurodegeneration.[18] Indole derivatives, such as melatonin and its analogs, are potent antioxidants that can scavenge free radicals and bolster the body's endogenous antioxidant defenses.
Modulation of Neuroinflammatory Pathways
Chronic neuroinflammation contributes to the progression of neurodegenerative diseases. Indole derivatives can modulate neuroinflammatory pathways by reducing the production of pro-inflammatory cytokines.[17] For example, the indole compound NC009-1 has been shown to reduce IL-6 and TNF-α levels in cellular and animal models of Parkinson's disease.[17]
Activation of Neuroprotective Signaling Pathways
-
Nrf2-ARE Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[19][20] Indole-3-carbinol (I3C) and its metabolite DIM can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[19][20]
-
BDNF/TrkB Signaling: Brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), play a critical role in neuronal survival and plasticity.[19][20] I3C and DIM can exhibit BDNF-mimetic activity, activating the TrkB signaling pathway and promoting neuroprotection.[19][20]
Inhibition of Protein Aggregation
The misfolding and aggregation of proteins, such as amyloid-beta and alpha-synuclein, are hallmarks of several neurodegenerative diseases. Certain indole derivatives can interfere with the fibrillation process of these proteins, thereby reducing their neurotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols frequently used to investigate the mechanisms of action of indoline derivatives.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cells are incubated with the tetrazolium salt MTT, which is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is quantified spectrophotometrically.
-
LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon cell lysis. The LDH assay measures the amount of released LDH as an indicator of cytotoxicity.
Enzyme Inhibition Assays
-
Kinase Assays: These assays measure the ability of a compound to inhibit the activity of a specific kinase. This can be done using various formats, including radiometric assays that measure the incorporation of radioactive phosphate into a substrate, or fluorescence-based assays.
-
Tubulin Polymerization Assay: This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of the test compound. The increase in light scattering or fluorescence upon polymerization is measured over time.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key mediators of apoptosis. Fluorogenic or colorimetric substrates for specific caspases are used to quantify their activity.
Western Blotting
This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. This allows for the analysis of changes in protein expression levels and post-translational modifications (e.g., phosphorylation) in response to treatment with an indoline derivative.
Molecular Docking
This computational technique predicts the preferred orientation of a ligand (e.g., an indoline derivative) when bound to a target protein. It is used to understand the binding mode and to guide the design of more potent and selective inhibitors.
Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs.
Caption: Anticancer mechanisms of indoline derivatives.
Caption: Experimental workflow for antimicrobial mechanism.
Caption: Neuroprotective mechanisms of indoline derivatives.
Conclusion
The indoline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse mechanisms of action of indoline derivatives, spanning anticancer, antimicrobial, and neuroprotective activities, underscore their potential to address a wide range of unmet medical needs. Further research focusing on structure-activity relationships, target selectivity, and in vivo efficacy will be crucial in translating the therapeutic potential of this remarkable scaffold into clinically effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research | Bentham Science [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators [mdpi.com]
The Role of Indoline-5,6-diol in Melanogenesis Research: A Technical Guide
Introduction
Melanogenesis, the complex process of melanin synthesis, is a cornerstone of dermatological and oncological research. This intricate biochemical pathway is responsible for the pigmentation of skin, hair, and eyes, and provides crucial protection against ultraviolet (UV) radiation. The primary pigments produced in mammals are the black/brown eumelanin and the red/yellow pheomelanin. The final characteristics of eumelanin are largely determined by its monomeric composition, specifically the ratio of two key intermediates derived from the amino acid L-tyrosine: 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) . Indoline-5,6-diol is a reduced form of DHI and is often studied in this context as a direct precursor within the eumelanin pathway. This technical guide provides an in-depth exploration of the role of these dihydroxyindoles in melanogenesis research, targeting researchers, scientists, and professionals in drug development.
The Eumelanin Synthesis Pathway: The Central Role of DHI and DHICA
The synthesis of eumelanin follows the well-established Raper-Mason pathway, which begins with the oxidation of L-tyrosine. This cascade is primarily orchestrated within specialized organelles in melanocytes called melanosomes.
-
Tyrosinase Action : The pathway is initiated by the rate-limiting enzyme, tyrosinase (TYR), which catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1]
-
Dopachrome Formation : Dopaquinone is a highly reactive intermediate that spontaneously cyclizes to form leucodopachrome, which is then oxidized to dopachrome.
-
The Bifurcation Point : Dopachrome stands at a critical juncture in the pathway. It can be converted into either DHI or DHICA, a step that profoundly influences the final properties of the resulting eumelanin.
-
Formation of DHICA : The enzyme dopachrome tautomerase (DCT, also known as Tyrosinase-Related Protein 2 or TYRP2) catalyzes the tautomerization of dopachrome into the colorless DHICA.[1]
-
Formation of DHI : In the absence of DCT activity, dopachrome spontaneously decarboxylates to form 5,6-dihydroxyindole (DHI).[1][2]
-
The ratio of DHI to DHICA is a critical determinant of the final eumelanin polymer's color and solubility. DHI-rich eumelanin is typically black and insoluble, whereas DHICA-rich eumelanin is lighter brown and more soluble.[3]
References
- 1. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]
- 2. The Late Stages of Melanogenesis: Exploring the Chemical Facets and the Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of Indoline-5,6-diol Hydrobromide in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Indoline-5,6-diol hydrobromide, a key intermediate in various biochemical and pharmaceutical applications. Understanding its solubility in common organic solvents like dimethyl sulfoxide (DMSO) and methanol is critical for designing and executing experiments, particularly in the fields of drug discovery, cosmetology, and materials science. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and relevant biological pathways where this compound plays a role.
Core Topic: Solubility Profile
Data Presentation: Quantitative Solubility of 5,6-dihydroxyindole
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Source |
| 5,6-dihydroxyindole | DMSO | ~3 | ~20.1 | Cayman Chemical[1][2] |
| 5,6-dihydroxyindole | DMSO | ≥ 100 | ≥ 670.5 | MedChemExpress[3] |
| 5,6-dihydroxyindole | DMSO | 30 | 201.1 | Selleck Chemicals[4] |
| 5,6-dihydroxyindole | Methanol | Slightly Soluble | Not Determined | Multiple Sources[5] |
| This compound | DMSO | Slightly Soluble | Not Determined | Multiple Sources[6] |
| This compound | Methanol | Slightly Soluble | Not Determined | Multiple Sources[5] |
Note: The significant variation in reported solubility of 5,6-dihydroxyindole in DMSO may be attributed to differences in experimental conditions, such as temperature, purity of the compound and solvent, and the method of determination (e.g., kinetic vs. thermodynamic solubility). The solubility of the hydrobromide salt may differ from the free base due to the influence of the salt form on the crystal lattice energy and solvation.
Experimental Protocols
A standardized and reproducible protocol is essential for determining the precise solubility of this compound. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.
Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of this compound in DMSO and methanol.
Materials:
-
This compound (high purity)
-
Anhydrous DMSO
-
Anhydrous Methanol
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials.
-
Add a precise volume of the chosen solvent (DMSO or methanol) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter.
-
Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC.
-
Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in mg/mL and mM.
-
Caption: Workflow for determining the solubility of this compound.
Biological Context: Role in Melanogenesis Signaling
Indoline-5,6-diol is a crucial intermediate in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. The production of melanin, or melanogenesis, is regulated by complex signaling pathways. Understanding these pathways is vital for research in dermatology and cosmetology, particularly in the development of agents that modulate pigmentation. The solubility of this compound is a key factor in its use in in-vitro and in-vivo studies of these pathways.
Several key signaling pathways converge on the regulation of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.
Caption: Simplified diagram of major signaling pathways regulating melanogenesis.
cAMP/PKA Pathway: Ultraviolet B (UVB) radiation or alpha-melanocyte-stimulating hormone (α-MSH) can activate the melanocortin 1 receptor (MC1R), leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB. Activated CREB promotes the transcription of the MITF gene.
Wnt/β-catenin Pathway: The Wnt signaling pathway plays a crucial role in melanocyte development and differentiation. Activation of the Wnt pathway leads to the stabilization and nuclear accumulation of β-catenin, which then co-activates MITF expression.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which can be activated by growth factors like stem cell factor (SCF), also modulates MITF activity and stability, thereby influencing melanogenesis.
Indoline-5,6-diol serves as a downstream precursor in the melanin synthesis cascade that is initiated by the enzymatic activity resulting from the expression of these melanogenic genes.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in DMSO and methanol. While quantitative data for the hydrobromide salt is limited, the provided data for the free base and the detailed experimental protocol offer a robust framework for researchers. The visualization of the melanogenesis signaling pathways highlights the biological relevance of this compound and the importance of its solubility in experimental design. Further research to quantify the solubility of the hydrobromide salt under various conditions is warranted to enhance its application in scientific and industrial research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lookchem.com [lookchem.com]
- 6. 138937-28-7 CAS MSDS (5,6-DIHYDROXYINDOLINE HBr) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Spectroscopic Characterization of Indoline-5,6-diol Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Indoline-5,6-diol hydrobromide (CAS: 138937-28-7) is a chemical compound of interest in various research domains, including medicinal chemistry and materials science. As with any compound intended for advanced applications, thorough structural elucidation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental to this characterization process.
This technical guide provides a summary of the available spectroscopic data for this compound and detailed experimental protocols for its characterization. It should be noted that publicly available, experimentally derived NMR and IR spectra for this specific compound are limited. Therefore, this guide also includes predicted spectral data and generalized, best-practice methodologies for researchers to obtain and interpret their own data.
Physicochemical and Mass Spectrometry Data
The fundamental physicochemical properties and mass spectrometry data for this compound are summarized below. This information is crucial for the initial identification and characterization of the compound.
| Property | Value |
| Molecular Formula | C₈H₁₀BrNO₂ |
| Molecular Weight | 232.08 g/mol |
| Exact Mass | 230.98949 Da |
| Monoisotopic Mass | 230.98949 Da |
Spectroscopic Data
As of the latest review, comprehensive experimental spectroscopic data for this compound is not widely available in the public domain. The following tables provide a summary of the expected and, where available, predicted data for the key spectroscopic techniques.
¹H NMR Spectroscopy (Predicted)
Note: The following is a predicted ¹H NMR spectrum. Experimental values may vary based on solvent and other experimental conditions. The hydrobromide salt will likely lead to broader peaks for the N-H and O-H protons, and their chemical shifts will be highly dependent on the solvent and concentration.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| [Predicted Range] | [Predicted] | Aromatic CH |
| [Predicted Range] | [Predicted] | Aromatic CH |
| [Predicted Range] | [Predicted] | Aliphatic CH₂ (C3) |
| [Predicted Range] | [Predicted] | Aliphatic CH₂ (C2) |
| [Predicted Range] | [Predicted] | OH Protons (2H) |
| [Predicted Range] | [Predicted] | NH Proton |
¹³C NMR Spectroscopy (Predicted)
Note: The following is a predicted ¹³C NMR spectrum. The actual chemical shifts are subject to experimental conditions.
| Chemical Shift (ppm) | Assignment |
| [Predicted Range] | Quaternary C (C5-O) |
| [Predicted Range] | Quaternary C (C6-O) |
| [Predicted Range] | Quaternary C (C3a) |
| [Predicted Range] | Quaternary C (C7a) |
| [Predicted Range] | Aromatic CH (C4) |
| [Predicted Range] | Aromatic CH (C7) |
| [Predicted Range] | Aliphatic CH₂ (C2) |
| [Predicted Range] | Aliphatic CH₂ (C3) |
Infrared (IR) Spectroscopy
Note: The following are expected characteristic IR absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad | O-H Stretch (phenolic) |
| 3300 - 3100 | Medium | N-H Stretch (secondary amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch |
| 1620 - 1580 | Strong | Aromatic C=C Bending |
| 1500 - 1400 | Strong | Aromatic C=C Bending |
| 1300 - 1200 | Strong | C-O Stretch (phenol) |
| 1250 - 1150 | Strong | C-N Stretch (aromatic amine) |
Experimental Protocols
The following are detailed protocols for the spectroscopic characterization of this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as the compound's solubility and the chemical shifts of labile protons (OH, NH) will be affected. DMSO-d₆ is often a good choice for polar compounds containing hydroxyl and amine groups.
-
Gently vortex or sonicate the tube to ensure complete dissolution of the sample.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, use a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system. A mixture of methanol or acetonitrile with water is common for Electrospray Ionization (ESI). A small amount of formic acid or acetic acid can be added to promote protonation in positive ion mode.
-
-
Data Acquisition (ESI-MS):
-
Set up the mass spectrometer for ESI in positive ion mode.
-
Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 Da). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement.
-
-
Data Processing:
-
Identify the molecular ion peak. For this compound, this will be the protonated free base [C₈H₉NO₂ + H]⁺, which has a calculated m/z of 152.0706. The bromide ion will not be observed in positive ion mode.
-
In HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the techniques for structural elucidation.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
Methodological & Application
Application Notes and Protocols for Indoline-5,6-diol Hydrobromide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-5,6-diol hydrobromide is the hydrobromide salt of 5,6-dihydroxyindoline (DHI), a key intermediate in the biosynthesis of eumelanin, the most common type of melanin pigment found in humans.[1] As a precursor in the melanogenesis pathway, this compound is of significant interest for research in dermatology, cosmetology, and in the study of melanin-related disorders such as melanoma and vitiligo. Its potential biological activities, including antioxidant, cytotoxic, and signaling properties, make it a valuable tool for in vitro studies.[2][3][4] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its known biological effects and relevant data.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5,6-Dihydroxyindoline HBr, 2,3-dihydro-1H-indole-5,6-diol hydrobromide |
| CAS Number | 138937-28-7[5] |
| Molecular Formula | C₈H₁₀BrNO₂[5] |
| Molecular Weight | 232.07 g/mol [5] |
| Appearance | White to brown powder or crystals |
| Solubility | Slightly soluble in DMSO and Methanol.[6] For aqueous solutions, dissolve in a minimal amount of organic solvent like ethanol first, then dilute with buffer. |
| Storage | Store at -20°C, protected from light and moisture.[6] The compound is hygroscopic and prone to oxidation. |
Biological Context: The Melanogenesis Pathway
Indoline-5,6-diol (as 5,6-dihydroxyindole, DHI) is a critical intermediate in the eumelanin branch of the melanogenesis pathway. This pathway is primarily active in melanocytes and is initiated by the oxidation of L-tyrosine by the enzyme tyrosinase. The subsequent steps lead to the formation of dopaquinone, which then cyclizes to form leucodopachrome. Leucodopachrome is then converted to DHI, which is subsequently oxidized and polymerized to form eumelanin. This process is regulated by several enzymes, including tyrosinase and tyrosinase-related proteins (TRP1 and TRP2).
Experimental Protocols
Preparation of Stock Solutions
Due to the instability of 5,6-dihydroxyindole in solution, it is crucial to prepare fresh stock solutions for each experiment. The hydrobromide salt provides better stability for storage as a solid.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
-
Protocol for a 10 mM Stock Solution:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 2.32 mg of this compound.
-
Dissolve the powder in 1 mL of anhydrous DMSO or EtOH to make a 10 mM stock solution.
-
Vortex gently until fully dissolved. The solution may have a slight color.
-
Protect the stock solution from light by wrapping the tube in aluminum foil.
-
Use the stock solution immediately. It is not recommended to store aqueous dilutions for more than one day.[2]
-
General Cell Culture Protocol
This protocol provides a general guideline for treating adherent cells with this compound. Specific parameters such as cell type, seeding density, and incubation time should be optimized for each experimental system.
-
Cell Seeding:
-
Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the 10 mM stock solution in pre-warmed, serum-free cell culture medium to achieve the desired final concentrations. It is important to use serum-free medium for dilutions to avoid potential interactions of the compound with serum proteins.
-
The final concentration of the organic solvent (DMSO or EtOH) in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.5% (v/v).
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 4, 24, 48, or 72 hours), depending on the endpoint being measured.
-
Quantitative Data Summary
The biological effects of 5,6-dihydroxyindole (DHI), the active form of this compound, are concentration-dependent.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| ARPE-19 (human retinal) | 10 µM | 4 hours | No significant cytotoxicity; weak, non-significant protective effect against UV-A. | [2][7] |
| ARPE-19 (human retinal) | 100 µM | 4 hours | Significant cytotoxicity. | [2] |
| Sf9 (insect) | 131.8 µM | 4 hours | LC₅₀ in culture medium. | [8][9] |
| Sf9 (insect) | 20.3 µM | 4 hours | LC₅₀ in buffer. | [8][9] |
| HaCaT (human keratinocyte) | 0.125 - 2 µM | Pre-incubation | Photosensitizes DNA damage upon UVA irradiation in a concentration-dependent manner. | [10] |
Potential Applications and Assays
-
Melanogenesis Studies: Use in melanoma cell lines (e.g., B16-F10, A375) or primary melanocytes to study the later stages of eumelanin synthesis. Melanin content can be quantified by spectrophotometry after cell lysis.
-
Cytotoxicity Assays: Determine the dose-dependent toxicity in various cell lines using standard assays like MTT, XTT, or LDH release.
-
Oxidative Stress and Photoprotection: Investigate the pro-oxidant or antioxidant effects, particularly in the context of UV radiation. Assays for reactive oxygen species (ROS) and DNA damage (e.g., comet assay) can be employed.
-
Signaling Pathway Analysis: Explore its effects on signaling pathways, for instance, by examining the activation of the Nurr1 nuclear receptor and its downstream targets in neuronal cells.[4]
Safety Precautions
This compound and its active form are classified as hazardous.[5]
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
Always handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The eumelanin intermediate 5,6-dihydroxyindole-2-carboxylic acid is a messenger in the cross-talk among epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dihydroxyindoline hydrobromide | C8H10BrNO2 | CID 22020437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. The soluble eumelanin precursor 5,6-dihydroxyindole-2-carboxylic acid enhances oxidative damage in human keratinocyte DNA after UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Indoline-5,6-diol Hydrobromide: A Versatile Precursor for Eumelanin Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of eumelanin using indoline-5,6-diol hydrobromide as a stable precursor. Eumelanin, the black-brown pigment found in nature, holds significant potential in various fields, including drug delivery, photoprotection, and bioelectronics, due to its unique physicochemical properties. This compound offers a more stable and manageable alternative to the auto-oxidative 5,6-dihydroxyindole (DHI), facilitating controlled polymerization and consistent eumelanin production.
Introduction
Eumelanin is a complex biopolymer derived from the oxidative polymerization of 5,6-dihydroxyindole (DHI) and its carboxylated analogue, 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1][2] The inherent instability and rapid auto-oxidation of DHI present challenges for its direct use in controlled synthesis. Indoline-5,6-diol, the reduced and more stable form of DHI, serves as an excellent precursor that can be readily oxidized in situ to initiate polymerization. This application note details the synthesis and characterization of eumelanin from this compound, providing researchers with a reproducible methodology.
The indoline scaffold itself is of significant interest in medicinal chemistry, with derivatives being explored for various therapeutic applications, including anticancer and cardiovascular drugs.[3][4] The synthesis of eumelanin from an indoline-based precursor opens avenues for developing novel functional biomaterials with potential applications in drug development and beyond.
Eumelanin Synthesis Pathway
The biosynthesis of eumelanin is primarily described by the Raper-Mason pathway. This pathway begins with the amino acid L-tyrosine, which is enzymatically hydroxylated to L-DOPA. Subsequent oxidation and cyclization steps lead to the formation of dopachrome, which then rearranges to form 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The final step involves the oxidative polymerization of these indole monomers into the complex macromolecular structure of eumelanin. This compound enters this pathway as a stable precursor to DHI.
Experimental Protocols
Synthesis of Eumelanin via Aerial Oxidation
This protocol describes the synthesis of eumelanin by the aerial oxidation of this compound in a slightly alkaline buffer.
Materials:
-
This compound
-
Sodium carbonate buffer (0.05 M, pH 9.0)
-
Hydrochloric acid (0.01 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge
-
Lyophilizer
Procedure:
-
Prepare a 1 mM solution of this compound in 0.05 M sodium carbonate buffer (pH 9.0).
-
Stir the solution vigorously in a beaker open to the air at room temperature for 24 hours. The solution will gradually darken as the polymerization proceeds.
-
After 24 hours, acidify the mixture to pH 3 with 0.01 M HCl to precipitate the eumelanin.
-
Collect the precipitate by centrifugation at 7000 rpm for 10 minutes at 4°C.[4]
-
Wash the pellet three times with 0.01 M HCl to remove unreacted precursors and salts.[4]
-
Lyophilize the final product to obtain a dry, black-brown powder.
-
The expected yield of eumelanin is typically high, often in the range of 85-95% (w/w).[4][5]
Characterization of Synthetic Eumelanin
3.2.1. UV-Visible Spectroscopy
UV-Vis spectroscopy is used to confirm the formation of eumelanin, which exhibits a characteristic broad, featureless absorption spectrum that increases towards the UV region.
Procedure:
-
Disperse a small amount of the lyophilized eumelanin in a suitable solvent (e.g., 0.01 M NaOH or water at pH ~10 to aid solubility).[6]
-
Record the absorbance spectrum from 200 to 800 nm using a spectrophotometer.
-
The spectrum should show a monotonic decrease in absorbance from the UV to the visible region, which is characteristic of eumelanin.[7][8]
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the synthesized eumelanin.
Procedure:
-
Prepare a KBr pellet containing a small amount of the lyophilized eumelanin.
-
Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Identify the characteristic peaks for eumelanin as detailed in the data presentation section.
3.2.3. Quantitative Analysis
The ratio of absorbance at 650 nm to 500 nm can provide a qualitative assessment of the type of melanin synthesized. For a more rigorous quantification of eumelanin, chemical degradation followed by HPLC analysis of specific markers like pyrrole-2,3,5-tricarboxylic acid (PTCA) is recommended.[9]
Data Presentation
The following tables summarize the expected quantitative data for synthetic eumelanin derived from a DHI precursor.
Table 1: Physicochemical Properties of Synthetic Eumelanin
| Parameter | Typical Value/Range | Reference |
| Yield | 85 - 95% (w/w) | [4][5] |
| Molecular Weight | 20,000 - 200,000 Da | [10] |
| Solubility | Insoluble in water at neutral/acidic pH; Soluble in alkaline solutions | [10] |
| Color | Black to dark brown | [11] |
Table 2: Spectroscopic Characterization of Synthetic Eumelanin
| Technique | Parameter | Characteristic Features | Reference |
| UV-Visible Spectroscopy | Absorbance Spectrum | Broad, featureless absorption increasing towards UV | [7][8] |
| A650/A500 Ratio | Low ratio indicative of DHI-rich eumelanin | ||
| FTIR Spectroscopy | Peak Assignments (cm⁻¹) | ~3400 (O-H and N-H stretching) | [12][13] |
| ~1700 (C=O stretching of carboxyl groups) | [12] | ||
| ~1600 (Aromatic C=C stretching and C=O stretching) | [12][14] | ||
| ~1400 (C-H bending) | [12] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of eumelanin from this compound.
Conclusion
This compound is a valuable and stable precursor for the synthesis of eumelanin. The protocols outlined in this document provide a reliable method for producing and characterizing this complex biopolymer. The ability to synthesize eumelanin in a controlled manner is crucial for its development in various applications, from advanced drug delivery systems to novel biomaterials for tissue engineering and electronics. The provided data and workflows serve as a comprehensive guide for researchers entering this exciting field.
References
- 1. Melanin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Scattering of Melanin Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Colored Surfaces Made of Synthetic Eumelanin | MDPI [mdpi.com]
- 8. uv visible absorption spectrum of melanin skin pigment molecules eumelanin peomelanin spectra absorbance spectra function of melanin explaining hair and skin colour Doc Brown's chemistry revision notes [docbrown.info]
- 9. Quantitative analysis of eumelanin and pheomelanin in hair and melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Probing the heterogeneous structure of eumelanin using ultrafast vibrational fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the optical properties of metal-modified melanin following ultraviolet irradiation: An experimental and theoretical study using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Indoline-5,6-diol Hydrobromide in Cosmetic and Hair Dye Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-5,6-diol hydrobromide, also known as 5,6-dihydroxyindoline hydrobromide, is a key precursor molecule in the biomimetic synthesis of melanin-like pigments for cosmetic applications, particularly in the formulation of innovative hair dyes.[1][2] Its mechanism of action is rooted in its ability to undergo oxidative polymerization, mimicking the natural process of melanogenesis to produce color. This approach offers a potentially gentler alternative to traditional hair coloring technologies that often rely on harsh chemicals.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in hair dye research and development.
Principle of Action: Biomimetic Hair Dyeing
The core principle behind the use of this compound in hair coloring is its role as a monomer that, under specific conditions, polymerizes to form melanin-like macromolecules. These synthetic pigments are then deposited on and within the hair shaft, imparting a natural-looking and durable color.[5] The process is often referred to as biomimetic dyeing because it emulates the natural formation of melanin, the pigment responsible for hair color.[1]
The oxidative polymerization of Indoline-5,6-diol can be initiated through several methods, including:
-
Aerial Oxidation: In an alkaline environment, atmospheric oxygen can be sufficient to trigger the polymerization process.[6]
-
Chemical Oxidation: The use of oxidizing agents, such as hydrogen peroxide or sodium periodate, can accelerate the color formation.[3][7]
-
Metal Ion Catalysis: Certain metal ions, like copper (II), can catalyze the oxidation and deposition of the melanin-like pigments onto the hair fiber.[1]
The final color outcome can be modulated by varying the reaction conditions, such as the pH, temperature, concentration of the precursor, and the presence of other molecules like cysteine.[7]
Data Presentation
Toxicological Data Summary
The safety of this compound (referred to as Dihydroxyindoline HBr in the report) has been evaluated by the Scientific Committee on Consumer Safety (SCCS). The following table summarizes key toxicological endpoints.
| Toxicological Endpoint | Species | Method | Result | Reference |
| Acute Oral Toxicity | Rat | OECD 401 | LD50 > 1000 mg/kg bw | [8] |
| Skin Irritation | Rabbit | OECD 404 | Non-irritant | [8] |
| Sub-chronic Oral Toxicity (13 weeks) | Rat | Gavage | NOAEL = 20 mg/kg bw/day | [8] |
Note: The SCCNFP concluded that Dihydroxyindoline HBr is safe for use in oxidative and semi-permanent hair dye formulations at a maximum concentration of 2%.[8]
Hair Color Performance Data (Representative)
| Treatment | Initial L | Initial a | Initial b | L after 18 Washes | a* after 18 Washes | b* after 18 Washes | ΔE* (Color Change) after 18 Washes | Reference |
| Virgin White Hair | 85.2 ± 1.5 | 0.3 ± 0.2 | 15.1 ± 0.8 | N/A | N/A | N/A | N/A | [9] |
| Dyed with 6% NH4OH, 37-40°C | 25.6 ± 1.2 | 1.8 ± 0.5 | 3.4 ± 0.7 | 26.1 ± 1.3 | 1.7 ± 0.4 | 3.9 ± 0.6 | < 1.0 | [9] |
Note: A lower ΔE* value indicates less color change and therefore better wash fastness. The data for the dopamine-based dye shows excellent color stability.[9] Similar testing methodologies can be applied to quantify the performance of this compound.
Experimental Protocols
Protocol 1: Biomimetic Hair Dyeing via Aerial Oxidation
This protocol describes a basic method for dyeing hair swatches using this compound and aerial oxidation in an alkaline medium.
Materials:
-
This compound
-
Ammonium hydroxide (NH4OH) or other suitable alkaline agent
-
Buffer solution (e.g., Tris buffer, pH 8.5-10)
-
Virgin white or gray human hair swatches
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
pH meter
-
Standard shampoo solution (e.g., 10% solution of a mild shampoo)
-
Deionized water
-
Drying oven or hairdryer
Procedure:
-
Preparation of Hair Swatches:
-
Wash the hair swatches with a 10% shampoo solution, rinse thoroughly with deionized water, and allow them to air dry or use a hairdryer on a low setting.
-
-
Preparation of Dyeing Solution:
-
Prepare a buffer solution (e.g., 10 mM Tris buffer) and adjust the pH to the desired alkaline level (e.g., pH 9.0) using ammonium hydroxide.
-
Dissolve this compound in the alkaline buffer to achieve the desired concentration (e.g., 0.5% - 2% w/v). Prepare the solution immediately before use due to the potential for auto-oxidation.
-
-
Dyeing Process:
-
Immerse the prepared hair swatches completely in the dyeing solution.
-
Stir the solution gently at room temperature or at a slightly elevated temperature (e.g., 37-40°C) for a specified duration (e.g., 30-120 minutes).[1] The duration will influence the final color intensity.
-
Monitor the color development of the hair swatches visually.
-
-
Post-Dyeing Treatment:
-
Remove the hair swatches from the dyeing solution.
-
Rinse the swatches thoroughly with deionized water until the water runs clear.
-
Wash the swatches with a standard shampoo solution and rinse again.
-
Dry the hair swatches.
-
-
Evaluation:
-
Visually assess the color of the dyed swatches.
-
For quantitative analysis, measure the color of the swatches using a spectrophotometer or colorimeter to obtain Lab* values.[10]
-
Protocol 2: Evaluation of Wash Fastness
This protocol outlines a method for assessing the durability of the hair color to repeated washing.
Materials:
-
Dyed hair swatches (from Protocol 1)
-
Standard shampoo solution (e.g., 10% sodium laureth sulfate)
-
Beakers or flasks
-
Shaking water bath or vortex mixer
-
Deionized water
-
Drying oven or hairdryer
-
Spectrophotometer or colorimeter
Procedure:
-
Initial Color Measurement:
-
Measure the initial Lab* values of the dry, dyed hair swatches.
-
-
Washing Cycles:
-
Immerse the dyed hair swatches in a defined volume of the shampoo solution.
-
Agitate the swatches for a set period (e.g., 5 minutes) using a shaking water bath or vortex mixer to simulate washing.
-
Rinse the swatches thoroughly with deionized water.
-
Dry the swatches completely.
-
This constitutes one washing cycle. Repeat for a predetermined number of cycles (e.g., 10, 15, or 20 cycles).[9]
-
-
Final Color Measurement:
-
After the final washing cycle, measure the Lab* values of the dry hair swatches.
-
-
Data Analysis:
-
Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]
-
A lower ΔE* value indicates better wash fastness.
-
Mandatory Visualizations
Caption: Oxidative polymerization of Indoline-5,6-diol to form melanin-like pigment on hair.
Caption: Experimental workflow for hair dyeing and performance evaluation.
References
- 1. Mimicking Natural Human Hair Pigmentation with Synthetic Melanin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 3. [PDF] Melanin-mimetic multicolor and low-toxicity hair dye | Semantic Scholar [semanticscholar.org]
- 4. Melanin-mimetic multicolor and low-toxicity hair dye - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanin-mimetic multicolor and low-toxicity hair dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. personalcaremagazine.com [personalcaremagazine.com]
Application Notes and Protocols for the Experimental Use of Indoline-5,6-diol Hydrobromide in Neurodegenerative Disease Models
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction
Indoline-5,6-diol hydrobromide is an indoline derivative with structural similarities to catecholamines and melanin precursors. While its primary applications have been in other fields, its chemical structure suggests potential utility in neuroscience research, particularly in the context of neurodegenerative diseases characterized by oxidative stress and dopaminergic neuron loss, such as Parkinson's disease. As a dihydroxy-substituted indole, it may possess antioxidant properties and the ability to interact with pathways relevant to neuronal survival.
These application notes provide a hypothetical framework and detailed protocols for investigating the neuroprotective potential of this compound in established in vitro and in vivo models of Parkinson's disease. The proposed mechanism of action centers on the compound's ability to mitigate oxidative stress and inhibit apoptotic pathways, thereby protecting dopaminergiceurons from neurotoxin-induced degeneration.
Proposed Neuroprotective Signaling Pathway
The neuroprotective effects of this compound are hypothesized to stem from its antioxidant and anti-apoptotic properties. The compound may directly scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defenses. Furthermore, it is proposed to modulate the expression of key proteins in the apoptotic cascade, such as the Bcl-2 family and caspases, to promote cell survival.
In Vitro Neuroprotection Studies
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying Parkinson's disease.[1] These cells can be differentiated into a more mature neuronal phenotype and are susceptible to neurotoxins like MPP+ (1-methyl-4-phenylpyridinium), which induces mitochondrial dysfunction and apoptosis.[2][3]
Experimental Workflow: In Vitro Model
The following diagram outlines the workflow for assessing the neuroprotective effects of this compound in an MPP+-induced cellular model of Parkinson's disease.
Protocol 1: SH-SY5Y Cell Culture and Differentiation
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[4] Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[5]
-
Plating for Differentiation: Seed cells into culture plates at a density of 1 x 10^5 cells/cm².[5]
-
Differentiation: Once cells reach 40-50% confluency, initiate differentiation by changing the medium to a low-serum (1% FBS) medium containing 10 µM retinoic acid (RA).[6]
-
Maintenance: Replace the differentiation medium every 2-3 days for a total of 7 days to obtain a mature, neuron-like phenotype.[4]
Protocol 2: In Vitro Neuroprotection Assay
-
Pre-treatment: After differentiation, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours. The compound should be dissolved in a suitable solvent like DMSO and then diluted in the culture medium.[7]
-
Neurotoxin Challenge: Following pre-treatment, add MPP+ iodide to the culture medium to a final concentration of 1 mM to induce neurotoxicity.[8]
-
Incubation: Co-incubate the cells with this compound and MPP+ for an additional 24 hours at 37°C.[8]
Protocol 3: Assessment of Cell Viability (MTT Assay)
-
MTT Addition: After the 24-hour incubation with MPP+, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[9]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the control (untreated) cells.[9]
Protocol 4: Western Blot Analysis of Apoptosis Markers
-
Cell Lysis: After treatment, collect both floating and adherent cells.[10] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL chemiluminescence detection system.[10]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Hypothetical In Vitro Data
Table 1: Neuroprotective Effect of this compound on MPP+-Induced Cytotoxicity
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) ± SEM |
| Control | - | 100.0 ± 4.5 |
| MPP+ only | 1000 | 48.2 ± 3.1 |
| Indoline HBr + MPP+ | 1 | 55.7 ± 3.9 |
| Indoline HBr + MPP+ | 5 | 68.4 ± 4.2 |
| Indoline HBr + MPP+ | 10 | 82.1 ± 3.7 |
| Indoline HBr + MPP+ | 25 | 85.3 ± 4.0 |
| Indoline HBr only | 25 | 98.9 ± 4.8 |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Treatment Group | Relative Bax/Bcl-2 Ratio (Normalized to Control) | Relative Cleaved Caspase-3 Level (Normalized to Control) |
| Control | 1.00 | 1.00 |
| MPP+ only | 3.85 | 4.12 |
| Indoline HBr (10 µM) + MPP+ | 1.72 | 1.89 |
In Vivo Studies in a Rat Model of Parkinson's Disease
The unilateral 6-hydroxydopamine (6-OHDA) lesion in the rat medial forebrain bundle (MFB) is a widely used model that mimics the dopaminergic degeneration seen in Parkinson's disease.[12][13][14]
Experimental Workflow: In Vivo Model
The following diagram illustrates the key stages of the in vivo study, from model creation to behavioral and histological analysis.
Protocol 5: 6-OHDA-Induced Lesion in Rats
-
Anesthesia: Anesthetize male Sprague-Dawley rats (200-250 g) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).[12][15]
-
Stereotactic Surgery: Place the rat in a stereotactic frame. Following a midline scalp incision, drill a small hole in the skull over the target area.
-
Neurotoxin Injection: Slowly inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.[15] The coordinates relative to bregma are typically: AP -2.2 mm, ML +1.5 mm, DV -8.0 mm from the dura.[12]
-
Wound Closure: Leave the injection needle in place for 5 minutes before slowly retracting it.[12] Suture the scalp incision.
-
Post-Operative Care: Administer analgesics and monitor the animals closely for recovery. Allow a 2-week recovery period before starting treatment.
Protocol 6: Administration of this compound
-
Preparation: Dissolve this compound in a vehicle suitable for intraperitoneal (i.p.) injection, such as saline or a small percentage of DMSO in saline.
-
Administration: Administer the compound daily via i.p. injection at selected doses (e.g., 5, 10, 20 mg/kg) for a period of 4 weeks, starting 2 weeks post-lesion surgery. A control group should receive vehicle injections.
Protocol 7: Behavioral Assessment (Apomorphine-Induced Rotation Test)
-
Habituation: Place the rats in a circular test arena and allow them to habituate for 10 minutes.
-
Apomorphine Challenge: Administer a subcutaneous injection of apomorphine (0.2 mg/kg).[12]
-
Rotation Count: Starting 5 minutes after injection, record the number of full (360°) contralateral rotations (away from the lesioned side) for 30-60 minutes.[16]
-
Analysis: Compare the net rotational scores between the vehicle-treated and this compound-treated groups.
Protocol 8: Immunohistochemical Analysis of Tyrosine Hydroxylase (TH)
-
Tissue Preparation: At the end of the treatment period, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).[17]
-
Sectioning: Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. Cut 40 µm coronal sections through the substantia nigra pars compacta (SNc) using a cryostat.[18]
-
Immunostaining:
-
Wash free-floating sections in PBS.[18]
-
Block non-specific binding with 10% normal donkey serum in PBS with 0.3% Triton X-100 for 1 hour.[17]
-
Incubate the sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (TH) (e.g., rabbit anti-TH, 1:1000 dilution).[19]
-
Wash and incubate with a fluorescently-conjugated secondary antibody (e.g., donkey anti-rabbit IgG, 1:500) for 2 hours at room temperature.[17]
-
-
Imaging and Analysis: Mount the sections on slides and coverslip. Capture images of the SNc using a fluorescence microscope. Count the number of TH-positive neurons in the ipsilateral (lesioned) and contralateral (unlesioned) sides of the SNc using stereological methods. Express the results as the percentage of surviving TH-positive neurons on the lesioned side compared to the unlesioned side.
Hypothetical In Vivo Data
Table 3: Effect of this compound on Apomorphine-Induced Rotations
| Treatment Group | Dose (mg/kg/day) | Net Contralateral Rotations (per 30 min) ± SEM |
| Sham (No Lesion) | Vehicle | 8 ± 3 |
| 6-OHDA + Vehicle | Vehicle | 225 ± 18 |
| 6-OHDA + Indoline HBr | 5 | 168 ± 15 |
| 6-OHDA + Indoline HBr | 10 | 115 ± 12 |
| 6-OHDA + Indoline HBr | 20 | 85 ± 10 |
Table 4: Neuroprotective Effect of this compound on Dopaminergic Neurons in the SNc
| Treatment Group | Dose (mg/kg/day) | % TH-Positive Neurons Remaining (Ipsilateral vs. Contralateral) ± SEM |
| Sham (No Lesion) | Vehicle | 98.5 ± 2.1 |
| 6-OHDA + Vehicle | Vehicle | 15.2 ± 3.5 |
| 6-OHDA + Indoline HBr | 10 | 45.8 ± 4.2 |
| 6-OHDA + Indoline HBr | 20 | 62.1 ± 5.1 |
Compound Information
-
Product Name: this compound
-
Synonyms: 5,6-Dihydroxyindoline hydrobromide[20]
-
Appearance: White to brown powder or crystal
-
Molecular Formula: C₈H₁₀BrNO₂[21]
-
Molecular Weight: 232.07 g/mol
-
Storage: Store at -20°C, keep tightly sealed and protected from light and moisture.[22][23]
-
Safety: Harmful if swallowed. Causes serious eye damage. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling.
References
- 1. cyagen.com [cyagen.com]
- 2. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. accegen.com [accegen.com]
- 6. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6-DIHYDROXYINDOLINE | 29539-03-5 [chemicalbook.com]
- 8. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 14. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 15. conductscience.com [conductscience.com]
- 16. biomed.cas.cz [biomed.cas.cz]
- 17. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. lookchem.com [lookchem.com]
- 21. 5,6-Dihydroxyindoline hydrobromide | C8H10BrNO2 | CID 22020437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 138937-28-7 CAS MSDS (5,6-DIHYDROXYINDOLINE HBr) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 23. chembk.com [chembk.com]
Application Note: HPLC Analysis for Purity Determination of Indoline-5,6-diol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-5,6-diol hydrobromide is a key intermediate in the synthesis of various pharmaceutical compounds and is also used in the cosmetics industry.[1][2][3] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final products. This application note provides a detailed protocol for the determination of this compound purity using High-Performance Liquid Chromatography (HPLC). The described method is based on reversed-phase chromatography, which is well-suited for the analysis of polar compounds like this compound.[4][5][6]
Chemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for developing a robust analytical method.
| Property | Value | Reference |
| Molecular Formula | C8H10BrNO2 | [1][7] |
| Molecular Weight | 232.07 g/mol | [1][7] |
| Appearance | Pale Grey to Off-White Solid | [1][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][2] |
| Storage | -20°C, sealed, away from moisture | [1] |
Experimental Protocol: HPLC Method for Purity Analysis
This protocol outlines the steps for preparing the necessary solutions and configuring the HPLC system for the analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC system configuration and chromatographic conditions. As Indoline-5,6-diol is a polar compound, a reversed-phase column with enhanced polar retention is recommended. A C18 stationary phase is a good starting point for method development.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm |
| Run Time | 25 minutes |
Solution Preparation
-
Diluent: Prepare a mixture of Water and Methanol (90:10, v/v).
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of diluent.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the reference standard solution five times. The system is deemed suitable for analysis if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps involved in the HPLC analysis of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
HPLC System Components
This diagram shows the logical relationship between the core components of the High-Performance Liquid Chromatography system used for this analysis.
Caption: Logical diagram of the HPLC system components.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for determining the purity of this compound. Adherence to the specified experimental protocol and system suitability criteria will ensure the generation of accurate and reproducible results, which are essential for quality control in research and development settings.
References
- 1. 5,6-DIHYDROXYINDOLINE HBr | 138937-28-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 5,6-DIHYDROXYINDOLINE | 29539-03-5 [chemicalbook.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. 5,6-Dihydroxyindoline hydrobromide | C8H10BrNO2 | CID 22020437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Indoline-5,6-diol Hydrobromide as a Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1][2] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[3] Consequently, the identification and development of tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and for the treatment of pigmentation-related conditions.[1][4]
Indole derivatives have emerged as a promising class of compounds with tyrosinase inhibitory activity.[2][5] The indole scaffold is present in natural compounds involved in melanin formation, and various synthetic indole derivatives have demonstrated potent inhibition of tyrosinase.[5] Indoline-5,6-diol hydrobromide, a derivative of indole, possesses structural similarities to known tyrosinase substrates and inhibitors, making it a compelling candidate for investigation as a novel tyrosinase inhibitor.
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound as a tyrosinase inhibitor, including methods for assessing its inhibitory activity, determining its mechanism of action, and evaluating its cytotoxicity in a cellular context.
Mechanism of Action: Potential Inhibition of Tyrosinase
The inhibitory effect of a compound on tyrosinase can occur through various mechanisms, including competitive, non-competitive, uncompetitive, or mixed-type inhibition.[5][6] These mechanisms are distinguished by how the inhibitor interacts with the enzyme and its substrate. Kinetic studies are essential to elucidate the specific mechanism of inhibition. For instance, competitive inhibitors bind to the active site of the free enzyme, preventing the substrate from binding.[4] Non-competitive inhibitors bind to a site other than the active site, affecting the enzyme's catalytic efficiency regardless of substrate binding.
Many known tyrosinase inhibitors function by chelating the copper ions within the enzyme's active site, which are crucial for its catalytic activity.[1][7] Given the diol structure of this compound, it is plausible that it could interact with these copper ions. Furthermore, the indole ring system may mimic the structure of tyrosine or L-DOPA, allowing it to compete for binding at the active site.
Applications
The protocols detailed below are designed for:
-
Screening and identification of novel tyrosinase inhibitors: These methods can be adapted for high-throughput screening of compound libraries.
-
Characterization of inhibitory potency (IC50 determination): Quantifying the concentration of this compound required to inhibit 50% of tyrosinase activity.
-
Elucidation of the mechanism of inhibition: Determining the kinetic parameters to understand how the compound interacts with the enzyme.
-
Preclinical assessment of cytotoxicity: Evaluating the potential toxicity of the compound in cell-based assays, a critical step in early-stage drug development.
Data Presentation
Quantitative data from the following experiments should be recorded and organized in the tables below for clear comparison and analysis.
Table 1: Tyrosinase Inhibition by this compound
| Concentration of this compound (µM) | % Inhibition |
| (Lowest Concentration) | |
| ... | |
| (Highest Concentration) | |
| IC50 (µM) |
Table 2: Kinetic Parameters of Tyrosinase Inhibition
| Inhibitor Concentration (µM) | Vmax (µmol/min) | Km (mM) |
| 0 (Control) | ||
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 |
Table 3: Cytotoxicity of this compound on B16F10 Melanoma Cells
| Concentration of this compound (µM) | % Cell Viability |
| 0 (Control) | 100 |
| ... | |
| (Highest Concentration) | |
| CC50 (µM) |
Experimental Protocols
Protocol 1: In Vitro Tyrosinase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate. The formation of dopachrome is monitored spectrophotometrically at 475 nm.[3]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh before use.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Positive Control Stock Solution (e.g., 2 mM): Dissolve Kojic Acid in DMSO or phosphate buffer.
-
Working Solutions: Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer. The final DMSO concentration in the well should not exceed 1-2%.
-
-
Assay Plate Setup:
-
Add the following to the wells of a 96-well plate:
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).
-
Control (Enzyme) Wells: 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.
-
Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 30-60 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear range of the absorbance vs. time plot.
-
Correct the rates of the test and control wells by subtracting the rates of their respective blank wells.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Protocol 2: Kinetic Study of Tyrosinase Inhibition
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive) of this compound by measuring the reaction rates at varying concentrations of both the substrate (L-DOPA) and the inhibitor.
Procedure:
-
Follow the setup of the tyrosinase inhibition assay (Protocol 1).
-
Use a range of L-DOPA concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1 mM).[5]
-
For each substrate concentration, perform the assay with at least three different concentrations of this compound (including a zero-inhibitor control).
-
Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Create a Lineweaver-Burk plot by plotting 1/V versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.
-
Analyze the plot to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis. Km increases, Vmax remains the same.
-
Non-competitive: Lines intersect on the x-axis. Km remains the same, Vmax decreases.
-
Uncompetitive: Lines are parallel. Both Km and Vmax decrease.
-
Mixed: Lines intersect in the second or third quadrant. Both Km and Vmax are altered.
-
-
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of this compound on a relevant cell line, such as B16F10 murine melanoma cells.
Materials and Reagents:
-
B16F10 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the concentration of this compound.
-
Visualizations
Caption: Proposed inhibitory action of this compound on the tyrosinase-catalyzed steps of melanogenesis.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
References
- 1. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vitro Evaluation of Novel Indoline-5,6-diol Hydrobromide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Indoline-5,6-diol derivatives, in particular, represent a promising class of molecules due to their structural similarity to endogenous catechols and other radical-scavenging moieties. This structural feature suggests a strong potential for antioxidant activity and modulation of redox-sensitive signaling pathways.[3][4] In vitro evaluation is the critical first step in characterizing the pharmacological profile of these novel derivatives, providing essential data on their cytotoxicity, specific biological activities, and mechanism of action.
This document provides detailed protocols and application notes for the initial in vitro assessment of novel Indoline-5,6-diol hydrobromide derivatives, focusing on cytotoxicity, antioxidant capacity, and enzyme inhibition.
Protocol 1: Cytotoxicity Assessment using MTT Assay
Application Note
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5] It is a crucial primary screen to determine the cytotoxic potential of novel compounds and to establish a safe concentration range for subsequent functional assays. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity via MTT assay.
Detailed Protocol
-
Cell Seeding: Plate human or murine cells (e.g., HT22, B164A5) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation
Table 1: Cytotoxicity of Indoline Derivatives on HT22 Cells after 48h Treatment
| Compound | IC₅₀ (µM) ± SD |
| Derivative A | 25.4 ± 2.1 |
| Derivative B | > 100 |
| Derivative C | 12.8 ± 1.5 |
| Ferrostatin-1 (Control)[6] | 0.15 ± 0.03 |
Protocol 2: Antioxidant Capacity via DPPH Radical Scavenging Assay
Application Note
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the radical scavenging activity of compounds.[7] DPPH is a stable free radical that shows a strong absorbance at 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it becomes a stable, diamagnetic molecule, leading to a decrease in absorbance.[7] This assay is particularly relevant for Indoline-5,6-diol derivatives, as the dihydroxy-substituted benzene ring is a classic pharmacophore for potent antioxidant activity.
Experimental Workflow: DPPH Assay
Caption: Workflow for antioxidant screening via DPPH assay.
Detailed Protocol
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare 1 mg/mL stock solutions of the test derivatives and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., 1 to 500 µg/mL) to different wells.[7]
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the highest concentration of the test compound.
-
Incubation: Shake the plate gently and incubate for 30 minutes in the dark at room temperature.
-
Data Acquisition: Measure the absorbance of all wells at 517 nm using a microplate reader.
-
Analysis: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Plot the percentage of scavenging activity against the concentration of the derivatives to determine the IC₅₀ value.
Data Presentation
Table 2: DPPH Radical Scavenging Activity of Indoline Derivatives
| Compound | IC₅₀ (µM) ± SD |
| Derivative A | 15.2 ± 1.1 |
| Derivative B | 8.9 ± 0.7 |
| Derivative C | 22.5 ± 2.4 |
| Ascorbic Acid (Standard)[8] | 65.0 ± 4.5 |
| 5-Hydroxy-L-tryptophan (Ref)[8] | 3.2 ± 0.3 |
Protocol 3: 5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay
Application Note
Indoline-based compounds have been identified as potent inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX).[9] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[9] An inhibition assay for 5-LOX can reveal the anti-inflammatory potential of the novel Indoline-5,6-diol derivatives. This protocol describes a cell-free enzymatic assay to directly measure the inhibitory effect of the compounds on purified 5-LOX.
Experimental Workflow: 5-LOX Inhibition Assay
Caption: Workflow for 5-LOX enzyme inhibition assay.
Detailed Protocol
-
Reagent Preparation: Reconstitute recombinant human 5-LOX enzyme in an appropriate assay buffer. Prepare a stock solution of the substrate, arachidonic acid. Prepare serial dilutions of the test compounds and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.[9]
-
Pre-incubation: In a 96-well plate, add 20 µL of the test compound dilutions to the wells. Then, add 160 µL of the 5-LOX enzyme solution. Incubate for 10 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the arachidonic acid solution to each well.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution containing EDTA or a strong acid).
-
Product Quantification: Measure the amount of a specific product, such as Leukotriene B4 (LTB4), using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of 5-LOX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Data Presentation
Table 3: 5-LOX Inhibitory Activity of Indoline Derivatives
| Compound | IC₅₀ (µM) ± SD |
| Derivative A | 5.6 ± 0.4 |
| Derivative B | 1.8 ± 0.2 |
| Derivative C | 9.3 ± 0.8 |
| Zileuton (Control)[9] | ~1.0 |
| Indoline Derivative 43 (Ref)[9] | 0.45 ± 0.11 |
Investigating Mechanisms of Action: Signaling Pathways
Application Note
Indole derivatives are known to modulate multiple intracellular signaling pathways that are critical in cell survival, proliferation, and inflammation, such as the PI3K/Akt/mTOR and NF-κB pathways.[2][10] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is often dysregulated in cancer.[2] Evaluating the effect of novel Indoline-5,6-diol derivatives on the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR) via Western Blot can elucidate their mechanism of action.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR pathway and potential inhibition points.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Indoline Derivatives as Ferroptosis Inhibitors: Synthesis, Biological Evaluation, and Mechanistic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Indoline-5,6-diol Hydrobromide: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
Abstract
Indoline-5,6-diol hydrobromide is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of a diverse array of biologically active molecules and functional materials. Its unique structure, featuring a reactive indoline core and a catechol moiety, makes it a precursor for compounds with applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in utilizing this compound in their synthetic endeavors.
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1] Indoline-5,6-diol, in particular, is a close analog of 5,6-dihydroxyindole, a key precursor in the biosynthesis of melanin.[2] This structural similarity has spurred interest in its use for creating novel bioactive molecules and melanin-like materials. The hydrobromide salt form enhances its stability and handling properties, making it a convenient starting material for multi-step syntheses.
This application note will detail the synthesis of this compound and its subsequent application as a building block in the synthesis of complex organic molecules, with a focus on kinase inhibitors.
Physicochemical Properties and Data
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BrNO₂ | [3] |
| Molecular Weight | 232.07 g/mol | [3] |
| CAS Number | 138937-28-7 | [3] |
| Appearance | Solid | [4] |
| Melting Point | > 212°C (dec.) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of a variety of organic compounds. Its key reactive sites are the secondary amine of the indoline ring and the two hydroxyl groups on the benzene ring.
Synthesis of Kinase Inhibitors
The indolinone core is a key structural motif in many potent kinase inhibitors. Nintedanib (BIBF 1120), a triple angiokinase inhibitor, features a substituted indolinone scaffold.[6] While the industrial synthesis of Nintedanib may start from different precursors, Indoline-5,6-diol can serve as a valuable starting material for the synthesis of novel indolinone-based kinase inhibitors. The general synthetic strategy involves the protection of the diol, oxidation of the indoline to the corresponding oxindole, followed by N-alkylation and subsequent functionalization.
Synthesis of Melanin-Like Materials
Due to its structural similarity to 5,6-dihydroxyindole, Indoline-5,6-diol can be used as a monomer for the synthesis of melanin-like polymers and oligomers. These materials have potential applications in cosmetics, as UV-protective agents, and in bioelectronics.[7] The polymerization is typically initiated by oxidation under mild conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound from 5,6-Dimethoxyindoline
This protocol describes the demethylation of 5,6-dimethoxyindoline to afford this compound, based on an established industrial process.[8]
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 5,6-Dimethoxyindoline | 179.22 | 100 g | 0.558 |
| 62% Aqueous HBr | 80.91 | 500 mL | ~6.6 |
Procedure:
-
To a stirred vessel under a nitrogen atmosphere, add 100 g (0.558 mol) of 5,6-dimethoxyindoline.
-
Carefully add 500 mL of 62% aqueous hydrogen bromide solution.
-
Gently heat the reaction mixture to reflux and maintain for 5 hours.
-
After 5 hours, cool the mixture to 60 °C.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath overnight to crystallize the product.
-
Collect the crystalline product by suction filtration.
-
Dry the product in vacuo to obtain pure this compound.
Expected Yield: High (quantitative data not specified in the source).
Protocol 2: Synthesis of a Protected 5,6-Dihydroxyoxindole Intermediate
This protocol outlines a representative synthesis of a protected 5,6-dihydroxyoxindole, a key intermediate for the synthesis of various kinase inhibitors. This protocol is a conceptual adaptation based on general synthetic strategies for indolinones.
Reaction Scheme:
Part A: Acetyl Protection of Indoline-5,6-diol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 232.07 | 10 g | 0.043 |
| Acetic Anhydride | 102.09 | 25 mL | 0.265 |
| Pyridine | 79.10 | 50 mL | - |
Procedure:
-
Suspend this compound (10 g, 0.043 mol) in pyridine (50 mL).
-
Cool the mixture in an ice bath and slowly add acetic anhydride (25 mL, 0.265 mol).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-acetyl-5,6-diacetoxyindoline.
Part B: Oxidation to 1-Acetyl-5,6-diacetoxyoxindole
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Acetyl-5,6-diacetoxyindoline | (Calculated from Part A) | - | - |
| Cerium (IV) ammonium nitrate (CAN) | 548.22 | 2.2 eq | - |
| Acetonitrile/Water | - | - | - |
Procedure:
-
Dissolve the crude 1-acetyl-5,6-diacetoxyindoline in a mixture of acetonitrile and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Cerium (IV) ammonium nitrate (2.2 equivalents) in water.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 1-acetyl-5,6-diacetoxyoxindole.
Visualizations of Relevant Pathways and Workflows
Synthetic Workflow
Caption: Synthetic workflow from 5,6-dimethoxyindoline to a kinase inhibitor scaffold.
Melanogenesis Signaling Pathway
Caption: Simplified melanogenesis pathway leading to the formation of eumelanin.
Focal Adhesion Kinase (FAK) Signaling
Caption: FAK signaling cascade initiated by integrin activation.
Nurr1 Signaling and Regulation
Caption: Regulation of gene transcription by the Nurr1 nuclear receptor.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in the synthesis of pharmaceuticals and advanced materials. Its accessibility through a straightforward demethylation process and the reactivity of its core structure make it an attractive starting point for the development of novel kinase inhibitors, melanin-like polymers, and other functional molecules. The protocols and pathways detailed in this document provide a foundational resource for researchers to explore the rich chemistry of this valuable synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Study of Indoline-5,6-diol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-5,6-diol hydrobromide is a molecule of significant interest due to its structural similarity to key intermediates in the melanin biosynthesis pathway. Specifically, it is the reduced form of 5,6-dihydroxyindole (DHI), a critical precursor to eumelanin.[1][2] The primary enzyme responsible for the oxidation steps in melanogenesis is tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase.[3] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3] Dopaquinone then undergoes a series of reactions to form dihydroxyindoles like DHI.[4]
Given this biochemical context, this compound presents itself as a potential substrate or inhibitor of tyrosinase. Its study in enzymatic assays is crucial for understanding its biological activity and potential applications in dermatology, cosmetology, and pharmacology, particularly in the context of pigmentation disorders.[3] These application notes provide detailed protocols for investigating the interaction of this compound with tyrosinase, both as a potential substrate and as an inhibitor.
Signaling Pathway: Eumelanin Biosynthesis
The eumelanin synthesis pathway is a complex cascade of enzymatic and spontaneous reactions. Tyrosinase plays a rate-limiting role in this pathway.[3] The potential point of interaction for Indoline-5,6-diol is its oxidation to 5,6-dihydroxyindole (DHI), which is then further oxidized and polymerized into eumelanin.
Caption: Proposed interaction of Indoline-5,6-diol in the melanin biosynthesis pathway.
Part 1: this compound as a Potential Tyrosinase Substrate
This protocol outlines a spectrophotometric method to determine if this compound can act as a substrate for tyrosinase and to characterize its kinetic parameters (Km and Vmax). The assay is based on the potential enzymatic oxidation of the colorless Indoline-5,6-diol to colored downstream products.
Experimental Protocol: Substrate Activity Assay
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-DOPA (for positive control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)[5]
-
96-well clear microplate
-
Microplate reader capable of kinetic measurements at ~475 nm (for dopachrome formation from L-DOPA) and spectral scanning (300-600 nm) to determine the optimal wavelength for Indoline-5,6-diol oxidation products.
2. Preparation of Solutions:
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Mix to achieve a pH of 6.8.[5]
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase in cold sodium phosphate buffer. Prepare fresh and keep on ice.[5]
-
This compound Stock Solution (10 mM): Accurately weigh and dissolve this compound in sodium phosphate buffer. Prepare serial dilutions in buffer to create a range of concentrations (e.g., 0.1 mM to 5 mM).
-
L-DOPA Stock Solution (10 mM): Prepare fresh by dissolving L-DOPA in sodium phosphate buffer.[5]
3. Assay Procedure:
a. Wavelength Optimization:
-
In a cuvette, mix 900 µL of a high concentration of this compound solution (e.g., 5 mM) with 50 µL of tyrosinase solution.
-
Immediately scan the absorbance spectrum from 300-600 nm over time to identify the wavelength of maximum absorbance (λmax) for any colored product formed.
-
Use this λmax for subsequent kinetic assays. If no distinct peak appears, it may indicate the compound is not a substrate under these conditions.
b. Kinetic Assay (96-well plate format):
-
Add 180 µL of the various dilutions of this compound to different wells.
-
Include a positive control series with L-DOPA and a negative control with buffer only.
-
Initiate the reaction by adding 20 µL of the tyrosinase solution to each well.[5]
-
Immediately place the plate in a microplate reader and measure the absorbance at the predetermined λmax (or 475 nm for L-DOPA) every minute for 20-30 minutes.[5]
4. Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot V0 against the substrate concentration ([S]) to generate a Michaelis-Menten curve.
-
Use a Lineweaver-Burk plot (1/V0 vs. 1/[S]) to determine the Km and Vmax values.[6][7]
Data Presentation: Comparative Enzyme Kinetics
This table provides representative kinetic data for a known tyrosinase substrate for comparison. The values for this compound are to be determined experimentally.
| Substrate | Km (mM) | Vmax (µM/min) | Source |
| L-DOPA | 0.66 - 0.84 | 22.3 - 33.0 | [6][8] |
| This compound | To be determined | To be determined |
Part 2: this compound as a Potential Tyrosinase Inhibitor
This protocol is designed to assess the inhibitory potential of this compound against the diphenolase activity of tyrosinase, using L-DOPA as the substrate. The formation of dopachrome from L-DOPA is monitored spectrophotometrically.[9]
Experimental Protocol: Inhibition Assay
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-DOPA
-
Kojic Acid (for positive control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO, for dissolving inhibitor if necessary)
-
96-well clear microplate
-
Microplate reader
2. Preparation of Solutions:
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Mushroom Tyrosinase Solution (1000 units/mL)
-
L-DOPA Solution (10 mM): Prepare fresh.[9]
-
This compound Stock Solution (e.g., 20 mM): Dissolve in buffer or a minimal amount of DMSO. Prepare serial dilutions to obtain a range of test concentrations.
-
Kojic Acid Stock Solution (e.g., 2 mM): Prepare as a positive control.[9]
3. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[5]
-
Reaction Initiation: Add 20 µL of 10 mM L-DOPA solution to all wells (except the blank). The final volume will be 100 µL.[5]
-
Measurement: Immediately measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 10-20 minutes.[5]
4. Data Analysis:
-
Calculate the rate of reaction (V) for each well from the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] x 100[5]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[3]
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor, and analyze the data using Lineweaver-Burk plots.[10]
Experimental Workflow: Tyrosinase Inhibition Assay
References
- 1. Melanin - Wikipedia [en.wikipedia.org]
- 2. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of Indoline-5,6-diol hydrobromide in aqueous buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Indoline-5,6-diol hydrobromide in aqueous buffer solutions. Due to its inherent instability, proper handling and experimental planning are crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A: Solid this compound should be stored in a tightly sealed container, protected from light, and at a low temperature, typically -20°C. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q2: How stable is this compound in aqueous solutions?
A: this compound is highly unstable in aqueous solutions. Its active component, 5,6-dihydroxyindole (DHI), readily undergoes oxidative polymerization, especially in the presence of oxygen and at neutral to alkaline pH. Aqueous solutions are not recommended for storage for more than one day.[1] For best results, solutions should be prepared fresh immediately before use.
Q3: What is the primary degradation pathway for this compound in aqueous solutions?
A: The primary degradation pathway is the oxidative polymerization of the 5,6-dihydroxyindole moiety. This process involves the formation of semiquinone radicals, which then rapidly react to form dimers, trimers, and eventually higher-order polymers resembling melanin.[1][2] This polymerization is often visually indicated by a change in the solution's color, progressing from colorless to pink, brown, and finally to a black precipitate.
Q4: How does pH affect the stability of this compound solutions?
A: The stability of this compound is highly pH-dependent. The rate of oxidative polymerization increases significantly with increasing pH. Acidic conditions (pH 3-5) can slow down the degradation to some extent, but the compound remains susceptible to oxidation. Neutral and alkaline conditions (pH > 7) lead to very rapid degradation.
Q5: Are there any specific buffers that should be avoided?
A: While there is limited specific data on the effects of different buffer species, it is advisable to use buffers with minimal metal ion contamination, as metal ions can catalyze the oxidation of catechols. Degassing the buffer solution prior to use can also help to slow down oxidation by removing dissolved oxygen.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Solution turns pink/brown/black shortly after preparation. | Oxidative polymerization of 5,6-dihydroxyindole. | This is expected due to the compound's inherent instability. Prepare the solution immediately before use. Work quickly and minimize exposure to air. Consider deoxygenating the buffer and working under an inert atmosphere. |
| Precipitate forms in the solution. | Formation of insoluble melanin-like polymers. | This indicates significant degradation. The solution is likely no longer suitable for the intended experiment. Prepare a fresh solution and use it immediately. |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound during the experiment. | Ensure that the time between solution preparation and experimental measurement is consistent across all experiments. Prepare fresh stock solutions for each experiment. Consider using a stability-indicating analytical method (e.g., HPLC) to monitor the concentration of the active compound throughout the experiment. |
| Difficulty dissolving the compound in aqueous buffer. | The compound has limited solubility in aqueous buffers. | First, dissolve the this compound in a small amount of an organic solvent like ethanol or DMSO, and then dilute it with the aqueous buffer of choice.[1] Note that the final concentration of the organic solvent should be compatible with your experimental system. |
Experimental Protocols
Protocol for Preparing a Fresh Aqueous Solution of this compound
Materials:
-
This compound solid
-
Desired aqueous buffer (deoxygenated)
-
Organic solvent (e.g., ethanol or DMSO, if required for solubility)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Deoxygenate the aqueous buffer by sparging with an inert gas for at least 15-20 minutes.
-
Weigh the required amount of solid this compound in a clean, dry vial.
-
If necessary for solubility, add a minimal amount of the appropriate organic solvent to dissolve the solid completely.
-
Under a stream of inert gas, add the deoxygenated buffer to the vial containing the dissolved compound to achieve the final desired concentration.
-
Mix gently until a homogenous solution is obtained.
-
Use the solution immediately for your experiment. Do not store.
Protocol for a Basic Stability Assessment using UV-Vis Spectroscopy
Objective: To qualitatively observe the degradation of this compound over time at a specific pH.
Materials:
-
Freshly prepared solution of this compound in the buffer of interest.
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a fresh solution of this compound in the desired buffer.
-
Immediately measure the initial UV-Vis spectrum of the solution (e.g., from 200 to 800 nm). 5,6-dihydroxyindole has reported absorbance maxima at approximately 274 nm and 302 nm.[1]
-
Monitor the spectral changes over time at regular intervals (e.g., every 5, 10, or 30 minutes) at a constant temperature.
-
Observe the decrease in the absorbance at the initial maxima and the appearance of new absorbance bands in the visible region (400-700 nm), which indicate the formation of colored degradation products.
-
Plot the absorbance at a key wavelength versus time to visualize the degradation profile.
Note: For quantitative stability studies, a validated stability-indicating HPLC method is recommended.
Visualizations
Caption: Oxidative degradation pathway of 5,6-dihydroxyindole.
Caption: Troubleshooting guide for solution instability issues.
References
preventing the oxidation of Indoline-5,6-diol hydrobromide during experiments
Topic: Preventing Oxidation During Experimental Use
Welcome to the technical support center for Indoline-5,6-diol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with this compound: its high susceptibility to oxidation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is rapidly changing color to yellow, brown, or black. What is happening?
A1: This color change is a visual indicator of oxidation. Indoline-5,6-diol contains a catechol moiety (the two hydroxyl groups on the indole ring), which is extremely sensitive to air. In the presence of oxygen, it oxidizes to form highly colored quinone species, which can then polymerize into insoluble, melanin-like pigments.[1][2][3] This process is often accelerated by factors like elevated pH, the presence of trace metal ions, and exposure to light.[1][4]
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical. The compound is hygroscopic and air-sensitive.[5] It should be stored in a tightly sealed container, preferably in a freezer at -20°C, under an inert atmosphere such as argon or nitrogen.[5] For long-term storage, a glove box or a sealed desiccator with an inert atmosphere is ideal.[6]
Q3: What are the main strategies to prevent oxidation during my experiment?
A3: The core strategies involve rigorously excluding oxygen and other oxidizing agents from your reaction. The three primary methods are:
-
Working Under an Inert Atmosphere: This is the most effective method and involves replacing the air in your reaction vessel with a non-reactive gas like nitrogen or argon.[7][8][9]
-
Degassing Solvents: Solvents contain dissolved oxygen that must be removed prior to use.[9]
-
Using Additives: In some cases, antioxidants or chelating agents can be used to protect the compound, though compatibility must be verified.[1][9]
Q4: Is nitrogen or argon better as an inert gas?
A4: Both are effective. Nitrogen is more commonly used because it is less expensive.[7][10] However, argon is denser than air and can provide a more stable "blanket" over the reaction mixture, making it superior for highly sensitive reactions or setups that may not be perfectly sealed.[7][8]
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solutions |
| Reaction mixture discolors immediately upon adding the solvent. | 1. The solvent contains dissolved oxygen. 2. The reaction flask was not properly purged of air. | 1. Degas the solvent immediately before use by sparging with nitrogen/argon or using the freeze-pump-thaw method.[9] 2. Ensure the glassware was properly dried and purged with an inert gas for an adequate amount of time (e.g., 5-10 minutes) before adding any reagents.[8][11] |
| The solid this compound appears discolored (not off-white). | The compound has been exposed to air and/or moisture during storage. | Discard the reagent and use a fresh, properly stored batch. Purity is critical for reproducible results. |
| Low yield of the desired product, with formation of insoluble dark precipitate. | Oxidation and subsequent polymerization of the starting material or product has occurred.[3][9] | 1. Improve Inert Atmosphere Technique: Use a Schlenk line for rigorous oxygen exclusion. Ensure all joints are well-sealed. Maintain a slight positive pressure of inert gas throughout the entire experiment.[12][13] 2. Use a Chelating Agent: If using a buffer, consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[1] |
| Reaction works initially but discolors over time. | A slow leak is introducing air into the system. | 1. Check all seals: Ensure septa are fresh and not punctured excessively. Use high-vacuum grease on glass joints. 2. Maintain Positive Pressure: Use a bubbler to visually confirm a slight, continuous outflow of inert gas.[7][13] |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows the rate of degradation reactions.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with oxygen, the primary oxidant.[5][6] |
| Container | Tightly sealed, amber glass vial | Protects from moisture, air, and light.[6] |
| Handling | In a glovebox or under a stream of inert gas | Minimizes exposure to the laboratory atmosphere during weighing and transfer.[6][12] |
Table 2: Comparison of Inert Gases for Experimental Use
| Feature | Nitrogen (N₂) | Argon (Ar) |
| Cost | Less expensive[10] | More expensive[7] |
| Density vs. Air | Slightly less dense | ~1.5 times denser[8] |
| Effectiveness | Sufficient for most applications.[7][10] | Preferred for highly sensitive reactions due to its density, which forms a better protective layer.[8] |
| Potential Reactivity | Can react with some reagents (e.g., lithium metal) at high temperatures.[7] | Highly inert.[8] |
Visual Guides and Workflows
The following diagrams illustrate the chemical challenge and the experimental solution.
Caption: Oxidation pathway of Indoline-5,6-diol.
Caption: Decision workflow for selecting an inert atmosphere technique.
Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Balloon Method)
This protocol is suitable for many common applications where rigorous exclusion of air is necessary.
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) at 125°C overnight or flame-dry under vacuum immediately before use to remove adsorbed moisture.[11][13] Add a magnetic stir bar to the reaction flask.
-
Assembly: Assemble the glassware while it is still hot and clamp it in place. Immediately seal all openings with rubber septa.[11]
-
Inert Gas Purge: Fill a balloon with nitrogen or argon. Attach a needle to the balloon neck and insert the needle through the septum of the reaction flask. To displace the air inside, insert a second "outlet" needle through the septum.[8][11]
-
Flushing: Allow the inert gas to flush the flask for 5-10 minutes. The inert gas will enter through the balloon needle and push the denser air out through the outlet needle.[8]
-
Pressurization: Remove the outlet needle first. The balloon will now maintain a slight positive pressure of inert gas inside the flask, preventing air from entering.[8]
-
Reagent Addition: Add degassed solvents and liquid reagents via syringe through the septum. Add solids like this compound quickly under a counter-flow of inert gas or dissolve it in a degassed solvent in a separate Schlenk flask and transfer via cannula.[12]
Caption: Experimental workflow for the inert atmosphere balloon method.
Protocol 2: Degassing Solvents by Sparging
-
Setup: Obtain your solvent in a suitable container, such as a flask sealed with a rubber septum.
-
Gas Inlet: Use a long needle or a glass frit attached to a source of inert gas (nitrogen or argon). Pierce the septum so the needle tip is well below the solvent's surface.
-
Gas Outlet: Insert a second, shorter needle through the septum to act as a vent for the displaced gases.
-
Sparge: Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes. The inert gas will displace the dissolved oxygen.
-
Storage: After sparging, remove the outlet needle first, then the inlet needle. The solvent is now ready for immediate use. For storage, maintain a positive pressure of inert gas over the solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 3. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 4. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. ossila.com [ossila.com]
- 7. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 8. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 13. ehs.umich.edu [ehs.umich.edu]
optimizing reaction conditions for the synthesis of 5,6-dihydroxyindoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-dihydroxyindoline.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 5,6-dihydroxyindoline?
The synthesis of 5,6-dihydroxyindoline can be initiated from several precursors. The choice of starting material often depends on availability, cost, and the desired scale of the reaction. Common starting points include the ether-protected catechols like 5,6-dimethoxyindoline or 3,4-dibenzyloxybenzaldehyde.[1][2] Another route involves the catalytic reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene.[3]
Q2: What are the typical yields for 5,6-dihydroxyindoline synthesis?
Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. For instance, a method starting from 3,4-dibenzyloxybenzaldehyde and proceeding through several steps including nitration, condensation, reduction, intramolecular cyclization, and debenzylation can achieve a yield of around 76%.[4] Another approach involving the debenzylation of 4,5-dibenzyloxy-2,β-dinitrostyrene followed by catalytic reductive cyclization also reports high yield and purity.[3]
Q3: How stable is 5,6-dihydroxyindoline and what are the recommended storage conditions?
5,6-dihydroxyindoline is known to be unstable, particularly in aqueous solutions and in the presence of atmospheric oxygen, where it can rapidly oxidize and polymerize to form insoluble, colored products.[1] It is recommended to store the compound in a freezer under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5] The compound may darken over time, especially when not stored properly.[5]
Q4: What are the common methods for purifying 5,6-dihydroxyindoline?
Purification of 5,6-dihydroxyindoline often involves column chromatography.[5] Recrystallization is another common technique. For example, after ether cleavage of 5,6-dimethoxyindoline with hydrobromic acid, the product can be crystallized directly from the aqueous reaction mixture.[1] Another method involves taking up the crude product in ethanol, treating it with activated carbon, filtering through Celite, and then adding ethyl ether to induce crystallization.[1] It is often advised to protect the compound from light during purification.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inactive catalyst. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]- Ensure the reaction is stirred vigorously, especially in heterogeneous reactions like catalytic hydrogenation.[5]- Check the activity of the catalyst (e.g., Pd/C). Using a fresh batch may be necessary. An alternative hydrogenation procedure using Pd/C and cyclohexadiene has been reported to give no conversion.[5] |
| Degradation of product: 5,6-dihydroxyindoline is unstable and can degrade during workup or purification.[1] | - Work up the reaction under an inert atmosphere (nitrogen or argon).- Protect the reaction and product from light.[5]- Consider converting the product to a more stable derivative, such as the diacetate, for isolation and purification.[6] | |
| Product is Dark/Discolored | Oxidation: The dihydroxyindole moiety is highly susceptible to oxidation. | - Use degassed solvents.- Handle the compound under an inert atmosphere.- Store the final product in a freezer under argon or nitrogen.[5] |
| Presence of polymeric impurities: The product can polymerize, especially under basic conditions or in the presence of oxygen.[1] | - Purify the product quickly after synthesis.- Avoid prolonged exposure to air and light.[5] | |
| Difficulty in Removing Residual Solvent | High boiling point solvent or strong interaction with the product: Solvents like ethyl acetate (EtOAc) can be difficult to remove completely.[5] | - Dry the product under high vacuum for an extended period.[5]- Consider trituration with a non-polar solvent like hexane to precipitate the product and wash away residual solvent.[5] |
| Incomplete Debenzylation | Inactive catalyst or insufficient hydrogen pressure: The removal of benzyl protecting groups via hydrogenation may be inefficient. | - Use a fresh, active catalyst (e.g., 5% or 10% Pd/C).- Ensure the system is properly sealed and under a positive pressure of hydrogen (a balloon is often sufficient for small scale).[5]- Increase the reaction time and monitor by TLC for the disappearance of the starting material.[5] |
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield | Reference |
| Multi-step Synthesis | 3,4-Dibenzyloxybenzaldehyde | Solid nitrating agent, Nitromethane, Pd/C | Nitration, Condensation (20-120°C), Reductive cyclization/debenzylation (20-100°C) | 76% (white crystals) | [4] |
| Reductive Cyclization | 4,5-Dihydroxy-2,β-dinitrostyrene | Pd, Pt, or Rh catalyst, Hydrogen | Polar hydroxylic reaction system | High yield and purity | [3] |
| Ether Cleavage | 5,6-Dimethoxyindoline | Aqueous HBr | Reflux | Not specified, but described as a viable method | [1] |
| Hydrogenation | 5,6-Dibenzyloxyindole | 5% Pd/C, Hydrogen | EtOAc, overnight, vigorous stirring | 93% (cream-colored solid after chromatography and trituration) | [5] |
Experimental Protocols
Protocol 1: Synthesis via Hydrogenation of 5,6-Dibenzyloxyindole [5]
-
Weigh 5% Pd/C catalyst into a flask and carefully pass argon over the solid.
-
Add ethyl acetate (EtOAc) followed by 5,6-dibenzyloxyindole.
-
Protect the flask from light.
-
Place the mixture under a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously overnight.
-
Monitor the reaction by TLC for the consumption of starting material.
-
Upon completion, filter the mixture through Celite, rinsing thoroughly with EtOAc.
-
Concentrate the filtrate to yield a crude residue.
-
Purify the residue rapidly via column chromatography (e.g., with 100% EtOAc), protecting the column and collection tubes from light.
-
The resulting oil can be crystallized to a cream-colored solid by trituration with hexane.
-
Dry the final product under high vacuum.
Protocol 2: Synthesis via Ether Cleavage of 5,6-Dimethoxyindoline [1]
-
React 5,6-dimethoxyindoline with aqueous hydrobromic acid (HBr). The molar ratio of HBr to the indoline ether should be between 3:1 and 30:1, preferably 5:1 to 15:1.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture to induce crystallization of the desired 5,6-dihydroxyindoline.
-
Filter the crystals under suction.
-
Dry the product to obtain highly pure 5,6-dihydroxyindoline.
Visualizations
Caption: General synthetic workflows for 5,6-dihydroxyindoline.
Caption: Troubleshooting decision tree for low product yield.
Caption: Key parameters affecting the yield and purity.
References
- 1. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 2. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 3. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 4. CN117924143A - Preparation method of 5, 6-dihydroxyindole - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Handling Hygroscopic Indoline-5,6-diol hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common challenges encountered when handling hygroscopic Indoline-5,6-diol hydrobromide. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound, specifically a hydrobromide salt of 5,6-dihydroxyindoline. It is recognized as an intermediate in the biological process of melanogenesis, which is the production of melanin pigments.[1][2] Due to its role in pigmentation, it is commonly utilized in the cosmetics industry, particularly in hair dye formulations.[3] In a research context, it serves as a crucial building block and precursor for the synthesis of more complex molecules in the development of new therapeutic agents.
Q2: What does it mean that this compound is hygroscopic?
A2: The term hygroscopic indicates that this compound has a strong tendency to absorb moisture from the surrounding atmosphere. This property can lead to physical changes in the compound, such as clumping, caking, or even deliquescence (dissolving in the absorbed water) if exposed to humid conditions for a prolonged period. The absorbed water can also impact the compound's chemical stability and reactivity in experiments.
Q3: How should I properly store this compound to minimize moisture absorption?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is -20°C in a freezer. It is also advisable to store the primary container within a desiccator containing a suitable drying agent, such as silica gel, to provide an additional layer of protection against ambient moisture.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the handling and use of this compound.
Problem 1: The compound has formed clumps or appears wet upon opening the container.
-
Question: I opened my container of this compound and it looks clumpy and slightly damp. Can I still use it?
-
Answer: The clumping is a clear indication of moisture absorption due to its hygroscopic nature. While the compound may still be usable for some applications, the presence of water can affect its stability and the accuracy of weighing for solution preparation. It is highly recommended to dry the compound before use. A common method is to use a vacuum oven at a gentle temperature. However, it is crucial to ensure the temperature is not too high to cause degradation. Alternatively, for non-quantitative applications, you can proceed with caution, but be aware that the actual concentration of your prepared solutions might be lower than calculated. For sensitive quantitative experiments, using a fresh, properly stored vial is the best course of action.
Problem 2: Inconsistent results in experiments using different batches of the compound.
-
Question: My experimental results are varying significantly between different batches of this compound. What could be the cause?
-
Answer: Inconsistent results can stem from variations in the purity and water content of different batches. Due to its hygroscopicity, improper handling or storage of a particular batch could lead to degradation or a higher water content, affecting its reactivity and effective concentration. It is crucial to perform a quality control check on each new batch. This can include determining the water content by Karl Fischer titration and assessing purity by High-Performance Liquid Chromatography (HPLC).[4][5] A standardized protocol for handling and solution preparation for all batches will also help in minimizing variability.
Problem 3: The prepared solution of this compound changes color rapidly.
-
Question: I dissolved this compound in an aqueous buffer, and the solution quickly turned a brownish color. Is this normal?
-
Answer: The rapid color change, particularly in aqueous solutions, is indicative of oxidation and potential polymerization of the compound. Indole derivatives, especially dihydroxy-substituted ones, can be unstable in aqueous solutions, and this instability is often exacerbated by the presence of dissolved oxygen and exposure to light. It is recommended to prepare aqueous solutions fresh before each experiment and to use deoxygenated solvents if possible. Storing aqueous solutions, even for a short period, is not advised.[6] For applications requiring a stock solution, consider preparing it in a less reactive organic solvent like DMSO or ethanol, purging with an inert gas, and storing it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Problem 4: Difficulty in achieving complete dissolution of the compound.
-
Question: I am having trouble completely dissolving this compound in my chosen solvent. What can I do?
-
Answer: this compound has limited solubility in many common solvents. It is reported to be slightly soluble in DMSO and methanol. For aqueous buffers, its solubility is sparingly low. To aid dissolution, you can try gentle warming and sonication. For aqueous solutions, a common technique is to first dissolve the compound in a small amount of a water-miscible organic solvent like ethanol or DMSO and then slowly add the aqueous buffer while stirring.[6] However, be mindful of the final concentration of the organic solvent in your experiment as it might affect your biological system. Always check the solubility information provided by the supplier and in relevant literature.
Quantitative Data
| Hygroscopicity Classification | Weight Gain (%) at 25°C and 80% RH | Description |
| Non-hygroscopic | < 0.2 | Essentially no moisture absorption. |
| Slightly hygroscopic | ≥ 0.2 and < 2 | Absorbs a small amount of moisture. |
| Moderately hygroscopic | ≥ 2 and < 15 | Readily absorbs moisture, which may lead to physical changes like clumping. |
| Very hygroscopic | ≥ 15 | Absorbs a significant amount of moisture, potentially leading to deliquescence (dissolving in the water). |
Experimental Protocols
1. Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound using reverse-phase HPLC.[6][8]
-
Objective: To determine the purity of an this compound sample and to detect the presence of any impurities.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
This compound sample
-
Reference standard of this compound (if available)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample and prepare a 0.1 mg/mL solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Inject a blank (solvent mixture) to establish a baseline.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
-
2. Protocol for Determining Water Content by Karl Fischer Titration
This protocol provides a standard method for quantifying the water content in a hygroscopic sample like this compound.[4]
-
Objective: To accurately measure the percentage of water in an this compound sample.
-
Instrumentation:
-
Karl Fischer Titrator (coulometric or volumetric)
-
-
Reagents:
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol or other suitable solvent
-
Water standard for titer determination (for volumetric titration)
-
-
Procedure:
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.
-
-
Titer Determination (for volumetric titration):
-
Determine the titer of the Karl Fischer reagent by titrating a known amount of a water standard.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample directly into the titration vessel. Due to its hygroscopic nature, this step should be performed as quickly as possible in a low-humidity environment (e.g., in a glove box or under a nitrogen blanket).
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
-
Calculation:
-
The instrument's software will calculate the water content of the sample, usually expressed as a percentage (w/w).
-
-
Visualizations
References
- 1. Melanin - Wikipedia [en.wikipedia.org]
- 2. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 3. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 4. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. benchchem.com [benchchem.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. benchchem.com [benchchem.com]
troubleshooting low yield in 5,6-dihydroxyindoline hydrobromide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-dihydroxyindoline hydrobromide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5,6-dihydroxyindoline hydrobromide, particularly focusing on the demethylation of 5,6-dimethoxyindoline using hydrobromic acid.
Issue 1: Significantly Low or No Yield of Final Product
Question: I performed the synthesis of 5,6-dihydroxyindoline hydrobromide from 5,6-dimethoxyindoline, but I obtained a very low yield, or in the worst case, no solid product upon cooling. What could have gone wrong?
Answer: Low yield is a common problem often linked to several critical factors. Use the following decision tree to diagnose the potential cause:
improving the solubility of Indoline-5,6-diol hydrobromide for in vivo studies
Welcome to the technical support center for Indoline-5,6-diol hydrobromide. This resource provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of this compound for in vivo studies. Find answers to frequently asked questions and follow detailed troubleshooting guides to overcome formulation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is the hydrobromide salt form of the indoline derivative, a modification intended to enhance aqueous solubility.[1][2] It is generally reported as being soluble in water and slightly soluble in solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[3][4][5] However, achieving high concentrations required for in vivo dosing in standard physiological buffers (e.g., PBS pH 7.4) can be challenging and may lead to precipitation.
Q2: My this compound is precipitating out of my phosphate-buffered saline (PBS) solution. What is the likely cause?
A2: Precipitation in physiological buffers like PBS, even for a water-soluble salt, can occur for several reasons:
-
Common Ion Effect: The presence of bromide ions from another source in your buffer could potentially decrease the solubility of the hydrobromide salt.
-
pH and pKa Relationship: Indoline-5,6-diol is a phenolic compound.[1] Phenolic compounds exhibit pH-dependent solubility.[6][7] The compound is more soluble in its ionized state. If the pH of your buffer is close to or below the pKa of the phenolic hydroxyl groups, the compound will be less ionized and thus less soluble. The predicted pKa for a similar structure is around 10.29, suggesting it will be more soluble at alkaline pH.[5]
-
Buffering Salts Interaction: The phosphate ions in PBS can sometimes interact with drug molecules, leading to the formation of less soluble phosphate salts.
-
Concentration: You may be exceeding the maximum solubility of the compound in that specific vehicle at that specific pH and temperature.
Q3: What are the primary strategies for improving the solubility of this compound for in vivo administration?
A3: The main approaches involve modifying the formulation vehicle to increase the compound's solubility. These strategies, often used in combination, include:
-
pH Adjustment: Modifying the pH of the vehicle to ensure the compound is in its most soluble, ionized state.[][9]
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous vehicle to reduce the polarity of the solvent system.[][10]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin to form a more soluble inclusion complex.[11][12]
-
Addition of Surfactants: Using surfactants to form micelles that can encapsulate the drug, increasing its apparent solubility.[13][14]
Q4: Are there regulatory considerations for the excipients used to improve solubility in preclinical in vivo studies?
A4: Yes, it is critical to use pharmaceutically acceptable excipients that are safe and well-tolerated in the animal species being studied. Always consult established lists of approved excipients, such as the FDA's Inactive Ingredient Database. The concentration of any excipient (co-solvent, surfactant, etc.) should be kept to the minimum necessary to achieve solubilization and must be demonstrated to be non-toxic and not interfere with the experimental outcomes. It is standard practice to include a "vehicle-only" control group in your in vivo study to account for any effects of the formulation itself.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step approaches to troubleshoot and resolve solubility issues with this compound.
Workflow for Solubility Enhancement
Before diving into specific protocols, the following workflow provides a logical sequence for addressing solubility challenges.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Guide 1: pH Adjustment
Phenolic compounds are weak acids and become significantly more soluble at a pH above their pKa.[7] This is often the simplest and most effective first step.
The solubility of a weakly acidic compound is directly related to its ionization state, which is governed by the Henderson-Hasselbalch equation. As the pH of the solution increases above the compound's pKa, the proportion of the soluble, ionized form increases exponentially.
| pH Relative to pKa | Approximate % Ionized (Soluble Form) | Expected Solubility |
| pKa - 2 | ~1% | Very Low |
| pKa - 1 | ~9% | Low |
| pKa | 50% | Moderate |
| pKa + 1 | ~91% | High |
| pKa + 2 | ~99% | Very High |
| Table 1: Theoretical relationship between pH, pKa, and ionization for a weakly acidic compound. |
-
Prepare Buffers: Prepare a series of biocompatible buffers (e.g., citrate, phosphate, borate) at various pH levels, such as pH 6.0, 7.4, 8.0, 9.0, and 10.0.
-
Spike Compound: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure the amount added is more than what is expected to dissolve.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Analyze: Plot the measured solubility (e.g., in mg/mL) against the buffer pH to determine the optimal pH for solubilization. Select the lowest pH that provides the desired concentration and is physiologically tolerable for the intended route of administration.
Guide 2: Using Co-solvents
Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of hydrophobic or poorly soluble compounds.[][10]
The table below lists common co-solvents and their typical concentration ranges used in preclinical in vivo studies. The final concentration must be optimized to ensure both solubility and animal safety.
| Co-solvent | Typical Concentration Range (% v/v) | Notes |
| Propylene Glycol (PG) | 10 - 60% | Generally recognized as safe (GRAS). Can cause hemolysis at high concentrations via IV. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | GRAS. Viscous. Good for many compounds. |
| Ethanol | 5 - 20% | Can have pharmacological effects. Use with caution and at the lowest effective concentration. |
| Dimethyl Sulfoxide (DMSO) | < 10% (ideally < 5%) | Excellent solubilizer but can have its own biological effects and enhance skin penetration. Must be used at very low concentrations. |
| Table 2: Examples of co-solvents and their typical usage levels in preclinical formulations. |
-
Select Co-solvents: Based on Table 2 and literature for similar compounds, select 2-3 candidate co-solvents (e.g., PEG 400, Propylene Glycol).
-
Prepare Vehicles: Create a series of vehicle mixtures. For example, prepare 10%, 20%, 30%, and 40% (v/v) solutions of PEG 400 in a suitable aqueous buffer (e.g., saline or a pH-optimized buffer from Guide 1).
-
Determine Solubility: Using the method described in the pH adjustment protocol (Steps 2-5), determine the saturation solubility of this compound in each co-solvent mixture.
-
Check for Precipitation upon Dilution: A critical step for injectable formulations. Take the most promising formulation (e.g., 30% PEG 400) and dilute it 10-fold or 20-fold with saline or PBS to simulate dilution in the bloodstream. Observe immediately and after 1 hour for any signs of precipitation. If precipitation occurs, the formulation is not suitable for IV administration and may require a higher co-solvent percentage or a different strategy.
-
Finalize Vehicle: Select the vehicle with the lowest co-solvent concentration that maintains the drug in solution at the target concentration and shows no precipitation upon dilution.
Guide 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly higher aqueous solubility.[15][16]
Caption: Encapsulation of a drug molecule by a cyclodextrin to form a soluble complex.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are most commonly used for parenteral formulations due to their high water solubility and favorable safety profiles.
| Cyclodextrin | Max Aqueous Solubility | Primary Use |
| β-Cyclodextrin (β-CD) | ~1.85 g / 100 mL | Limited by nephrotoxicity, primarily for oral use. |
| Hydroxypropyl-β-CD (HP-β-CD) | >60 g / 100 mL | Parenteral and oral formulations.[11] |
| Sulfobutylether-β-CD (SBE-β-CD) | >70 g / 100 mL | Parenteral formulations; negatively charged, useful for cationic drugs. |
| Table 3: Properties of common cyclodextrins used in pharmaceutical formulation. |
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at increasing concentrations (e.g., 0, 2, 5, 10, 15, 20% w/v) in water or a suitable buffer.
-
Add Excess Drug: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate and Quantify: Follow the same procedure for equilibration, separation, and quantification as described in the pH adjustment protocol (Steps 3-5).
-
Construct Phase Solubility Diagram: Plot the total concentration of the dissolved drug (Y-axis) against the concentration of the cyclodextrin (X-axis).
-
Analyze Diagram:
-
A linear increase (A-type plot) indicates the formation of a soluble 1:1 complex.
-
The slope of the line can be used to calculate the binding constant and estimate the amount of cyclodextrin needed to solubilize a target concentration of the drug.
-
Select the lowest concentration of cyclodextrin that achieves the desired drug concentration for the in vivo study.
-
References
- 1. Buy this compound | 138937-28-7 [smolecule.com]
- 2. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]
- 3. chembk.com [chembk.com]
- 4. 138937-28-7 CAS MSDS (5,6-DIHYDROXYINDOLINE HBr) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
identifying degradation pathways of Indoline-5,6-diol hydrobromide
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Indoline-5,6-diol hydrobromide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, focusing on the identification and mitigation of its degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: Indoline-5,6-diol is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2] This process is often accelerated by exposure to air, light, and neutral to alkaline pH.[3][4][5] The color change, typically to a darker hue, is an indicator of degradation, likely through oxidative polymerization.[2][5]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for 5,6-dihydroxyindoles is oxidative polymerization.[2][5][6] This process involves the oxidation of the dihydroxyindole to a highly reactive quinone intermediate.[4][6] This intermediate can then react with other Indoline-5,6-diol molecules to form dimers, trimers, and eventually higher-order oligomers, which are often colored.[6][7] The hydrobromide salt suggests that the compound is more stable in acidic conditions; however, dissolution in neutral or basic buffers can trigger rapid degradation.
Q3: How can I prevent the degradation of my this compound samples?
A3: To minimize degradation, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon).[3] Solutions should be prepared using degassed solvents and stored in amber vials to protect them from light.[1][3] For maximum stability in solution, it is recommended to maintain a slightly acidic pH.[3] If possible, prepare solutions fresh before use. For long-term storage, the solid compound should be kept in a freezer under an inert atmosphere.[1]
Q4: What are the expected degradation products I should look for?
A4: The primary degradation products are oligomers of Indoline-5,6-diol. These can include dimers, trimers, and tetramers formed through various linkages, primarily at the 2, 4, and 7 positions of the indole ring.[4][6] The exact structure of these oligomers can be complex and varied.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid color change of solution upon preparation. | Oxidation due to air exposure. | Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been thoroughly degassed. |
| Inappropriate pH of the solvent/buffer. | Indole derivatives are generally more stable in acidic to neutral conditions.[3] The hydrobromide salt indicates better stability at low pH. Avoid basic solutions. Buffer your solution to a suitable pH if necessary for your experiment, but be aware of accelerated degradation at higher pH. | |
| Appearance of multiple unexpected peaks in HPLC analysis. | Degradation into various oligomeric species. | This is characteristic of the oxidative polymerization of dihydroxyindoles.[6] To confirm, analyze a freshly prepared sample as a reference. If the number and intensity of the extra peaks increase over time, this points to degradation. |
| Photodegradation. | Protect the sample from light at all stages of the experiment (preparation, storage, and analysis) by using amber vials or wrapping containers in aluminum foil.[3] | |
| Low yield or loss of starting material in a reaction. | Thermal instability. | If your reaction requires heating, monitor the temperature closely and keep the heating time to a minimum. Indoles can be thermally sensitive.[3] |
| Degradation under reaction conditions. | If the reaction is performed in a basic or oxidizing environment, the this compound may be degrading. Consider using protecting groups for the diol functionality if compatible with your synthetic route. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a given solvent system over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water with 0.1% trifluoroacetic acid)[8]
-
Amber HPLC vials
-
HPLC system with a UV-Vis detector
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent. To minimize initial degradation, prepare the solution under an inert atmosphere and use degassed solvent.
-
Immediately inject a sample of the freshly prepared solution into the HPLC system to obtain a t=0 chromatogram. This will serve as your reference. A reverse-phase C18 column is often suitable for separating indole compounds.[8]
-
Divide the remaining stock solution into several amber HPLC vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject a sample from one of the vials into the HPLC.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.
-
Quantify the percentage of the remaining parent compound at each time point to determine the stability under the tested conditions.
Visualizations
Degradation Pathway of Indoline-5,6-diol
Caption: Oxidative degradation pathway of Indoline-5,6-diol.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Possible oxidative polymerization mechanism of 5,6-dihydroxyindole from ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Indoline-5,6-diol Hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Indoline-5,6-diol hydrobromide.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark-colored solid. Is this normal, and how can I decolorize it?
A1: It is common for crude this compound to appear as a dark-colored solid. This is often due to oxidation and the formation of melanin-like byproducts, as the compound is sensitive to oxygen.[1][2] The dihydroxyindole moiety is prone to oxidation, leading to coloration.
To decolorize the compound, you can employ the following techniques during purification:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. However, use it judiciously as it can also adsorb your product, leading to lower yields.
-
Filtration through Celite: Filtering the reaction mixture or the dissolved crude product through a pad of Celite can help remove particulate impurities and some colored byproducts.[3]
-
Inert Atmosphere: Performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation and prevent further color formation.[3][4]
Q2: What are the most effective methods for purifying crude this compound?
A2: The two most commonly employed and effective methods for the purification of crude this compound are:
-
Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is critical and depends on the impurity profile. A common approach involves dissolving the crude product in a suitable solvent and allowing it to crystallize upon cooling.[3]
-
Column Chromatography: Flash column chromatography is effective for separating the desired compound from closely related impurities.[4] The choice of stationary phase (e.g., silica gel) and eluent system is crucial for achieving good separation.
Q3: My purified this compound darkens over time, even when stored. How can I improve its stability?
A3: The instability and darkening of this compound upon storage is a known issue due to its sensitivity to light and oxygen.[4] To enhance its stability:
-
Storage Conditions: Store the purified compound in a tightly sealed, amber-colored vial to protect it from light.[4]
-
Inert Atmosphere: Store the vial under an inert atmosphere (nitrogen or argon).[4]
-
Low Temperature: Storing the compound at low temperatures, such as in a freezer at -20°C, can significantly slow down degradation.[5]
-
As a Salt: The hydrobromide salt form is generally more stable than the free base. Ensure the material is fully in its salt form.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.4. Product was lost during transfer. | 1. Select a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Consider anti-solvent addition.2. Use the minimum amount of hot solvent required to dissolve the crude product.3. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization.4. Ensure careful and quantitative transfer of the material between steps. |
| Product Fails to Crystallize | 1. The solution is not supersaturated.2. The presence of significant impurities inhibiting crystal formation.3. The solution is cooling too rapidly. | 1. Concentrate the solution by evaporating some of the solvent.2. Try adding a seed crystal of pure this compound to induce crystallization.3. Scratch the inside of the flask with a glass rod at the solution-air interface.4. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. |
| Persistent Impurities After Column Chromatography | 1. Inappropriate solvent system (eluent).2. Overloading the column.3. Co-elution of impurities with the product. | 1. Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation between the product and impurities.2. Use an appropriate amount of crude material for the size of the column.3. If impurities have very similar polarity, consider using a different stationary phase or a different chromatographic technique (e.g., reverse-phase chromatography). |
| Product Appears as an Oil Instead of a Solid | 1. Presence of residual solvent.2. The compound may have a low melting point or be an amorphous solid.3. Presence of impurities that lower the melting point. | 1. Dry the product under high vacuum for an extended period to remove all traces of solvent.[4]2. Try triturating the oil with a non-polar solvent like hexane to induce solidification.[4]3. Re-purify the material using an alternative method to remove the impurities. |
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous Solution
This protocol is based on a method for direct crystallization from an aqueous reaction mixture, which is particularly useful after synthesis involving hydrobromic acid.[3]
-
Dissolution: If the crude product is not already in an acidic aqueous solution, dissolve the crude this compound in a minimal amount of hot deionized water.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper or a pad of Celite to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water or an organic solvent in which the product is sparingly soluble.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on the specific impurity profile of the crude material.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used for loading onto the column.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system. A common eluent system for related indole compounds is a mixture of ethyl acetate and petroleum ether or hexane.[4]
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Data Presentation
Table 1: Purity and Yield Data from a Patented Purification Method
| Purification Method | Starting Material | Purity of Final Product (HPLC) | Yield | Reference |
| Direct Crystallization from Aqueous HBr | 5,6-dimethoxyindoline | 97.8% | 78% | [3] |
Table 2: Solubility of Indoline-5,6-diol
| Solvent | Solubility | Reference |
| DMSO | Slightly soluble | [5] |
| Methanol | Slightly soluble | [5] |
Mandatory Visualizations
References
storage conditions to maintain Indoline-5,6-diol hydrobromide integrity
This technical support center provides researchers, scientists, and drug development professionals with essential information to maintain the integrity of Indoline-5,6-diol hydrobromide during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] The compound is known to be hygroscopic and sensitive to air and light. For maximal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidative degradation.[1]
Q2: What is the expected shelf-life of this compound?
A2: When stored under the recommended conditions (-20°C, protected from light and moisture, under an inert atmosphere), this compound is expected to be stable for at least two to four years. However, it is crucial to monitor the appearance of the compound for any signs of degradation.
Q3: What are the visual signs of degradation for this compound?
A3: this compound is typically a white to brown or pale grey to light-yellow solid.[3] A noticeable darkening of the color, such as turning dark brown or black, is a primary indicator of degradation, likely due to oxidation and polymerization.[1] The closely related compound, 5,6-dihydroxyindole, is known to turn into a black eumelanin pigment upon exposure to air.[1]
Q4: How should I prepare solutions of this compound?
A4: Due to its susceptibility to oxidation, solutions of this compound should be prepared fresh for each experiment. Use deoxygenated solvents (e.g., by purging with argon or nitrogen) to minimize degradation. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2] For aqueous solutions, it is sparingly soluble, and preparing a concentrated stock in an organic solvent followed by dilution in an aqueous buffer is a common practice.
Q5: Is this compound sensitive to light?
A5: Yes, dihydroxyindole derivatives are generally light-sensitive.[4] It is recommended to handle the solid compound and its solutions in a light-protected environment, for example, by using amber vials or covering containers with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored at -20°C under an inert atmosphere and protected from light. 2. Check for any color change in the solid compound. 3. Prepare fresh solutions using deoxygenated solvents immediately before use. 4. Perform a purity check of your stock using a suitable analytical method like HPLC. |
| Compound has darkened in color | Oxidation and polymerization of the compound. | 1. The compound has likely degraded and may not be suitable for use, as the purity is compromised. 2. It is recommended to use a fresh, unopened vial of the compound. 3. Ensure future storage is strictly under the recommended conditions. |
| Difficulty dissolving the compound | The compound may have degraded and polymerized, reducing its solubility. | 1. Attempt to sonicate the solution briefly. 2. If solubility issues persist, it is a strong indicator of degradation. Discard the compound and use a fresh stock. |
| Precipitation in aqueous solutions | Limited aqueous solubility or degradation of the compound over time. | 1. Ensure the final concentration in the aqueous buffer is within the solubility limits. 2. Use freshly prepared aqueous solutions; do not store them for extended periods. 3. Consider adjusting the pH of the buffer, as this can influence the stability and solubility of phenolic compounds. |
Storage Conditions Summary
| Parameter | Recommended Condition | Reasoning |
| Temperature | -20°C | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the dihydroxy groups.[1] |
| Light | Protected from light (e.g., amber vial) | To prevent photodegradation.[4] |
| Moisture | Tightly sealed container in a dry environment | The compound is hygroscopic. |
Experimental Protocols
Note: Detailed, specific protocols for this compound are not widely available in the literature. The following are general guidelines based on the known properties of the compound and related molecules. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a fume hood, minimizing exposure to air and light.
-
Add the appropriate volume of deoxygenated solvent (e.g., DMSO or methanol, previously purged with argon or nitrogen for at least 15-20 minutes) to the solid to achieve the desired stock concentration.
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Use the stock solution immediately. If short-term storage is unavoidable, flush the headspace of the vial with an inert gas, seal tightly, and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general method and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Oxidative degradation of this compound.
Caption: Workflow for troubleshooting inconsistent results.
References
- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 138937-28-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. Unexpected impact of esterification on the antioxidant activity and (photo)stability of a eumelanin from 5,6-dihydroxyindole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Melanin Precursors: Indoline-5,6-diol Hydrobromide vs. L-DOPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Indoline-5,6-diol hydrobromide and L-3,4-dihydroxyphenylalanine (L-DOPA) as precursors for melanin synthesis. This document synthesizes available scientific information to objectively evaluate their performance, supported by established experimental protocols and signaling pathway visualizations.
Introduction to Melanin Precursors
Melanin, the primary pigment in human skin, hair, and eyes, is synthesized through a complex biochemical process known as melanogenesis. The choice of precursor molecule can significantly influence the efficiency and outcome of this process. L-DOPA is a well-established, early-stage precursor in the natural melanin synthesis pathway.[1] In contrast, this compound, the salt of 5,6-dihydroxyindoline (also known as leucoaminochrome), represents a downstream intermediate in the same pathway. Understanding the differences between these two precursors is crucial for researchers in fields ranging from dermatology and cosmetics to materials science.
The Melanogenesis Pathway: A Visual Representation
The synthesis of eumelanin, the most common type of melanin, begins with the amino acid L-tyrosine. L-DOPA is an early and critical intermediate, which is further oxidized to dopaquinone. Dopaquinone then undergoes a series of reactions to form indoles, such as 5,6-dihydroxyindole (DHI), the active form of Indoline-5,6-diol. These indoles subsequently polymerize to form melanin.[2][3]
Performance Comparison: Melanin Synthesis Efficiency
L-DOPA requires enzymatic conversion by tyrosinase to proceed down the melanin synthesis pathway. In contrast, 5,6-dihydroxyindole (DHI) is a more direct precursor that can undergo auto-oxidation and polymerization to form melanin.[2] This suggests that DHI may lead to more rapid melanin formation, particularly in cell-free systems or in environments with sufficient oxidizing potential. However, the overall yield and quality of the melanin produced may differ. L-DOPA is also known to act as a positive regulator of melanogenesis, further complicating a direct comparison.[1]
| Feature | This compound (as DHI) | L-DOPA |
| Position in Pathway | Downstream intermediate | Upstream intermediate |
| Enzymatic Requirement | Can auto-oxidize; tyrosinase can be involved in polymerization[4] | Requires tyrosinase for conversion to dopaquinone[1] |
| Melanin Formation Rate | Potentially faster due to auto-oxidation and fewer enzymatic steps[2] | Dependent on tyrosinase activity |
| Regulation | Primarily driven by oxidative state | Acts as a substrate and a positive regulator of melanogenesis[1] |
Cytotoxicity Profile
The intermediates of melanin synthesis can exhibit cytotoxicity. Both L-DOPA and its downstream metabolites, including 5,6-dihydroxyindole (DHI), have been reported to induce cytotoxic effects, often linked to the generation of reactive oxygen species (ROS) during their oxidation.[1] DHI, in particular, has been described as a potent cytotoxic agent.[5] The high reactivity and rapid polymerization of DHI may contribute to its cytotoxic potential if not properly compartmentalized within the melanosome.
Direct comparative cytotoxicity data (e.g., IC50 values) under identical experimental conditions are not available. The table below summarizes the known cytotoxic aspects of each precursor.
| Aspect | This compound (as DHI) | L-DOPA |
| Reported Cytotoxicity | Described as a potent cytotoxic intermediate of melanin synthesis[5] | Cytotoxicity has been observed, particularly at higher concentrations[6] |
| Mechanism of Toxicity | Likely related to high reactivity, auto-oxidation, and ROS generation | Associated with oxidative stress from auto-oxidation and enzymatic conversion[1] |
| Cellular Defense | Rapid polymerization into melanin can be a detoxification mechanism | Cellular antioxidant systems can mitigate some toxic effects |
Experimental Protocols
To facilitate direct comparison, standardized experimental protocols are essential. The following are detailed methodologies for assessing melanin content and cytotoxicity, commonly performed using B16 murine melanoma cells.[7][8]
Melanin Content Assay
This assay quantifies the amount of melanin produced by cells following treatment with the precursor.
-
Cell Culture and Treatment:
-
Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 6-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound or L-DOPA for 48-72 hours. Include a vehicle-only control.
-
-
Melanin Extraction:
-
After incubation, wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 1 mL of 1 N NaOH containing 10% DMSO to each well.
-
Incubate the plates at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Measure the absorbance of the lysate at 405 nm using a spectrophotometer.
-
Determine the total protein concentration of the lysate using a BCA or Bradford protein assay for normalization.
-
Express melanin content as a percentage of the control group or as μg of melanin per mg of protein.
-
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability to determine the cytotoxic effects of the precursors.
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with a range of concentrations of this compound or L-DOPA for 24-48 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Conclusion
Both this compound and L-DOPA are valuable precursors for melanin synthesis, each with distinct characteristics. L-DOPA represents an earlier, enzymatically regulated step in melanogenesis and also functions as a signaling molecule. Indoline-5,6-diol, in its active form DHI, is a downstream intermediate that can lead to rapid, non-enzymatic melanin formation. This high reactivity, however, may also be associated with greater cytotoxicity.
The lack of direct comparative experimental data in the published literature highlights a knowledge gap. The experimental protocols provided in this guide offer a framework for researchers to conduct such head-to-head comparisons, which would be invaluable for advancing our understanding and application of these melanin precursors in various scientific and industrial contexts. Future research should focus on quantitative comparisons of melanin yield, polymerization kinetics, and cytotoxic profiles to fully elucidate the relative advantages and disadvantages of each precursor.
References
- 1. L-tyrosine and L-DOPA as hormone-like regulators of melanocytes functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocytotoxic chemicals and their toxic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the final phase of mammalian melanogenesis. The role of dopachrome tautomerase and the ratio between 5,6-dihydroxyindole-2-carboxylic acid and 5,6-dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Melanin synthesis and the action of L-dopa and 3,4-dihydroxybenzylamine in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation and Comparison of the Antimelanogenic Properties of Different Solvent Fractionated Cnidium japonicum Extracts in B16F10 Murine Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Tyrosinase Activity of Indoline-5,6-diol Hydrobromide and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of Indoline-5,6-diol hydrobromide as a modulator of cellular tyrosinase activity. Due to the limited direct experimental data on this compound, this guide leverages findings on structurally related indole compounds, specifically hydroxyindoles, to provide a scientifically grounded perspective. We compare its projected performance with established tyrosinase inhibitors such as Kojic Acid, Arbutin, and Hydroquinone, supported by available experimental data.
Introduction to Tyrosinase and Melanogenesis
Melanin synthesis, or melanogenesis, is a complex pathway responsible for pigmentation in the skin, hair, and eyes. The rate-limiting enzyme in this process is tyrosinase.[1][2] This copper-containing enzyme catalyzes the initial steps of melanin production: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Consequently, the inhibition of tyrosinase is a primary strategy for the development of agents targeting hyperpigmentation disorders like melasma and age spots.[4]
Indole derivatives are central to the latter stages of eumelanin synthesis. Specifically, 5,6-dihydroxyindole (DHI) is a key intermediate formed from dopachrome.[5][6] Indoline-5,6-diol is the reduced form of 5,6-dihydroxyindole. While direct studies on this compound's effect on tyrosinase are scarce, the activity of related hydroxyindoles provides valuable insights into its potential role.
Comparative Analysis of Tyrosinase Inhibitors
The efficacy of tyrosinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor.
It is important to note that direct quantitative data for this compound is not available in the public domain. The data presented for "Hydroxyindoles" is based on published research on 5-hydroxyindole and 6-hydroxyindole, which are structurally related to the indole core of the subject compound.[7]
| Compound | Enzyme Source | Substrate | IC50 (µM) | Mechanism of Action | Reference(s) |
| 6-Hydroxyindole | Human Melanoma Tyrosinase | L-DOPA | 20 | Competitive | [7] |
| Kojic Acid | Human Melanoma Tyrosinase | L-DOPA | 342 | Chelates copper ions in the active site | [7] |
| 5-Hydroxyindole | Human Melanoma Tyrosinase | L-DOPA | 366 | Competitive | [7] |
| Arbutin (β-arbutin) | Mushroom Tyrosinase | L-DOPA | 900 | Competitive | |
| Hydroquinone | Mushroom Tyrosinase | L-Tyrosine | 22.78 | Competitive Substrate | |
| 4-Butylresorcinol | Human Tyrosinase | 21 | Potent direct inhibitor |
Note: IC50 values can vary depending on the enzyme source, substrate, and assay conditions. The data above is for comparative purposes.
Signaling Pathway of Melanogenesis and Tyrosinase Inhibition
The production of melanin is a complex process involving a cascade of enzymatic reactions. Tyrosinase inhibitors can interfere with this pathway at the initial, rate-limiting step.
Caption: The melanogenesis pathway highlighting the catalytic role of tyrosinase and the point of intervention for tyrosinase inhibitors.
Experimental Protocols
To validate the effect of a compound like this compound on cellular tyrosinase activity, a standardized experimental workflow is essential. The following protocol is a representative example based on established methodologies.[5]
Cellular Tyrosinase Activity Assay
1. Cell Culture and Treatment:
-
B16F10 murine melanoma cells, a commonly used model for studying melanogenesis, are cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Kojic Acid) for a specified period (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is also included.
2. Cell Lysis and Protein Quantification:
-
After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing a detergent (e.g., Triton X-100) to release intracellular components, including tyrosinase.
-
The cell lysates are centrifuged to remove cellular debris.
-
The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to normalize tyrosinase activity.
3. Tyrosinase Activity Measurement:
-
A specific amount of total protein from each lysate is added to the wells of a 96-well plate.
-
The enzymatic reaction is initiated by adding a substrate solution, typically L-DOPA.
-
The plate is incubated at 37°C for a set time (e.g., 1-2 hours).
-
During the incubation, tyrosinase converts L-DOPA to dopachrome, which has a characteristic absorbance that can be measured with a spectrophotometer at approximately 475 nm.
4. Data Analysis:
-
The rate of dopachrome formation is proportional to the tyrosinase activity.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Caption: A generalized experimental workflow for assessing cellular tyrosinase activity.
Discussion and Future Directions
While direct evidence for the tyrosinase inhibitory activity of this compound is lacking, the data on related hydroxyindoles suggests a potential for competitive inhibition.[7] The superior performance of 6-hydroxyindole over 5-hydroxyindole and the established inhibitor Kojic Acid in one study indicates that the positioning of the hydroxyl group on the indole ring is critical for activity.[7]
Further research is imperative to elucidate the precise effects of this compound. This should include:
-
In vitro tyrosinase inhibition assays using both mushroom and human tyrosinase to determine its IC50 value and mechanism of inhibition.
-
Cellular tyrosinase activity assays in melanocyte cell lines to confirm its efficacy in a biological system.
-
Melanin content measurement in treated cells to quantify its overall effect on melanogenesis.
-
Cytotoxicity assays to evaluate its safety profile in skin cells.
By undertaking these experimental validations, the potential of this compound as a novel agent for modulating skin pigmentation can be thoroughly assessed and compared to the existing armamentarium of tyrosinase inhibitors.
References
- 1. Potent low toxicity inhibition of human melanogenesis by novel indole-containing octapeptides. – CIRM [cirm.ca.gov]
- 2. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Synthesis and Evaluation of Novel Tyrosinase Inhibitors" by Virginia Bailey [scholarship.rollins.edu]
- 6. researchgate.net [researchgate.net]
- 7. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indoline-5,6-diol Hydrobromide and its Methylated Analogs in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Indoline-5,6-diol hydrobromide and its methylated analogs, focusing on their biological activities, supported by experimental data. This document is intended to inform researchers and drug development professionals on the potential structure-activity relationships of these compounds.
Introduction
Indoline-5,6-diol is a key intermediate in the biosynthesis of eumelanin, the primary pigment in mammals.[1] Its structure, a dihydroxyindole, has garnered interest for its potential biological activities, including its role as a tyrosinase inhibitor.[2][3] Tyrosinase is a critical enzyme in melanogenesis, and its inhibition is a target for treating hyperpigmentation disorders.[4][5][6] Methylation of bioactive molecules can significantly alter their pharmacological properties, including potency, selectivity, and metabolic stability. This guide explores the impact of N-methylation and O-methylation on the biological activity of the indoline-5,6-diol scaffold.
Chemical Structures
| Compound | Structure |
| This compound | |
| N-Methyl-5,6-dihydroxyindole | |
| 5-hydroxy-6-methoxyindoline | |
| 6-hydroxy-5-methoxyindoline |
Comparative Biological Activity: Tyrosinase Inhibition
A key biological activity associated with hydroxyindoles is the inhibition of tyrosinase. While direct comparative studies on Indoline-5,6-diol and its precise methylated analogs are limited, studies on structurally similar hydroxyindoles provide valuable insights into the structure-activity relationship.
A study on the inhibition of human melanoma tyrosinase by various hydroxyindoles revealed that the position of the hydroxyl group on the indole ring significantly influences inhibitory potency.[2][3]
Table 1: Comparative Tyrosinase Inhibitory Activity of Hydroxyindoles
| Compound | IC50 (µM) on Human Melanoma Tyrosinase |
| 5-Hydroxyindole | 366 |
| 6-Hydroxyindole | 20 |
| 7-Hydroxyindole | 79 |
| Kojic Acid (Positive Control) | 342 |
Data sourced from Yamazaki et al. (2010).[2][3]
These findings suggest that the arrangement of hydroxyl groups is critical for potent tyrosinase inhibition, with 6-hydroxyindole being significantly more potent than 5-hydroxyindole. This provides a strong rationale for investigating the tyrosinase inhibitory potential of Indoline-5,6-diol and its methylated analogs.
Other Potential Biological Activities
Indole derivatives are known to possess a wide range of pharmacological activities.[8][9] While specific data for Indoline-5,6-diol and its methylated analogs are sparse, the broader family of indole-containing compounds has been shown to exhibit:
-
Anticancer Activity: Various indole derivatives have demonstrated antiproliferative effects against different cancer cell lines.[10]
-
Antimicrobial Activity: The indole scaffold is present in many natural and synthetic compounds with antibacterial and antifungal properties.[8]
-
Aryl Hydrocarbon Receptor (AHR) Signaling: Some indole derivatives can act as ligands for the AHR, a transcription factor involved in cellular responses to environmental stimuli.[11]
Further research is required to determine if Indoline-5,6-diol and its methylated analogs exhibit these activities and to what extent methylation influences their potency and selectivity.
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining tyrosinase inhibitory activity.[12][13][14]
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound and its methylated analogs (test compounds)
-
Kojic acid (positive control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Dissolve the test compounds and kojic acid in DMSO to create stock solutions. Further dilutions are made with phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control), 140 µL of phosphate buffer, and 20 µL of tyrosinase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Synthesis of Methylated Analogs
N-Methylation: The synthesis of N-methyl-5,6-dihydroxyindole can be achieved through standard N-alkylation procedures of the parent indoline, followed by deprotection of the hydroxyl groups if necessary.[15]
O-Methylation: Regioselective mono-O-methylation of catechols can be challenging. One approach involves the use of protecting groups to differentiate the two hydroxyl groups, followed by methylation and deprotection. Another method involves enzymatic methylation using enzymes like catechol-O-methyltransferase (COMT).[7]
Visualizations
Melanogenesis Pathway and Tyrosinase Inhibition
Caption: The role of tyrosinase in the melanogenesis pathway and the point of inhibition.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: A simplified workflow for the in vitro tyrosinase inhibition assay.
Conclusion and Future Directions
The available data suggests that Indoline-5,6-diol and its analogs are promising candidates for tyrosinase inhibition. The position of hydroxyl groups on the indole ring is a critical determinant of inhibitory potency. Methylation, both at the nitrogen (N-methylation) and at the hydroxyl groups (O-methylation), is expected to significantly influence the biological activity of these compounds.
Future research should focus on the systematic synthesis and direct comparative evaluation of N-methylated and O-methylated analogs of Indoline-5,6-diol. This would involve:
-
Quantitative in vitro assays: Head-to-head comparisons of the tyrosinase inhibitory activity (IC50 values) of the parent compound and its methylated derivatives.
-
Mechanism of action studies: Determining the type of inhibition (e.g., competitive, non-competitive) to understand how these compounds interact with the enzyme.
-
Cell-based assays: Evaluating the efficacy of these compounds in inhibiting melanin production in cell culture models.
-
In vivo studies: Assessing the depigmenting effects and safety profiles of the most promising candidates in animal models.
A comprehensive understanding of the structure-activity relationships of these indoline derivatives will be crucial for the rational design of novel and effective agents for the treatment of hyperpigmentation disorders.
References
- 1. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of hydroxyindoles and their analogues on human melanoma tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic O-methylation of the dopamine agonist dipropyl-5,6-dihydroxyaminotetralin: isolation and structure elucidation of the O-methylated metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoinduced Synthesis of Methylated Marine Cyclopeptide Galaxamide Analogs with Isoindolinone as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of AHR Signaling in Response to the Indolimine Class of Microbial Stress Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Structure of Indoline-5,6-diol Hydrobromide: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise confirmation of a chemical structure is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical methods for confirming the chemical structure of Indoline-5,6-diol hydrobromide, a key intermediate in various synthetic pathways. We present a summary of expected data, detailed experimental protocols for common analytical techniques, and a comparison with alternative methods.
This compound is a salt of 5,6-dihydroxyindoline, a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount to ensure the quality and efficacy of subsequent applications. A multi-technique approach is often employed to provide unambiguous characterization.
Core Analytical Techniques for Structural Confirmation
The primary methods for confirming the structure of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the indoline ring. The presence of the hydrobromide salt may cause shifts in the positions of the protons attached to the nitrogen atom and the hydroxyl groups.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, providing further confirmation of the indoline core structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The expected exact mass for the protonated molecule [M+H]⁺ of the free base (Indoline-5,6-diol) is approximately 152.0706 g/mol . For the hydrobromide salt, the mass of the indoline-5,6-diol cation would be observed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of a compound. A patent for the synthesis of 5,6-dihydroxyindoline hydrobromide reports a purity of 97.8% as determined by HPLC, highlighting its use in quality control[1].
Comparison of Analytical Methods
To provide a clearer understanding of the strengths and applications of each technique, the following table summarizes their key features for the analysis of this compound.
| Analytical Technique | Information Provided | Typical Experimental Data | Advantages | Limitations |
| ¹H NMR Spectroscopy | Proton environment and connectivity | Chemical shifts (δ) in ppm, coupling constants (J) in Hz, multiplicity (singlet, doublet, etc.) | Provides detailed structural information about the hydrogen framework. | Can be complex to interpret for complex molecules. Sample needs to be soluble in a deuterated solvent. |
| ¹³C NMR Spectroscopy | Carbon skeleton of the molecule | Chemical shifts (δ) in ppm | Confirms the number and type of carbon atoms. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions | Highly sensitive, provides molecular formula with high accuracy (HRMS). | Fragmentation can be complex and may not always provide complete structural information on its own. |
| HPLC | Purity of the compound | Retention time (Rt), peak area, percentage purity | Excellent for quantifying the purity of a sample and separating it from impurities. | Does not provide direct structural information of the main compound or its impurities. |
| FTIR Spectroscopy | Presence of functional groups | Wavenumbers (cm⁻¹) of vibrational modes | Quick and non-destructive method to identify functional groups (e.g., O-H, N-H, C-H, aromatic C=C). | Provides limited information about the overall molecular structure. |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2-5 seconds.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the internal standard (TMS) or the residual solvent peak.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of the molecule.
Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Acquisition Parameters (ESI-TOF as an example):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Sampling Cone Voltage: 20-40 V.
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
Data Analysis: The acquired spectrum will show the m/z of the protonated molecule. Use the instrument software to calculate the exact mass and predict the elemental formula.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound sample.
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
Chromatographic Conditions (Example Method):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). A typical gradient might start with a low percentage of Solvent B and increase over time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30 °C.
Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive analytical confirmation of the chemical structure of this compound.
Caption: Workflow for the structural confirmation of this compound.
Alternative and Complementary Techniques
While the core techniques described above are standard, other methods can provide valuable complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of volatile derivatives of the compound. Derivatization would be necessary to make the diol sufficiently volatile.
-
Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, nitrogen, and bromine, which can be compared with the theoretical values calculated from the molecular formula.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography can provide the absolute and unambiguous three-dimensional structure of the molecule.
By employing a combination of these analytical methods, researchers can confidently confirm the chemical structure and purity of this compound, ensuring the integrity of their research and development efforts.
References
In Vivo Validation of In Vitro Findings for Indoline-5,6-diol Hydrobromide: A Comparative Guide
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable lack of published in vivo studies specifically validating the in vitro findings for Indoline-5,6-diol hydrobromide. However, significant research on its parent compound, 5,6-dihydroxyindole (DHI), provides a foundation for understanding its potential biological activities. This guide offers a comprehensive comparison of the available in vitro and in vivo data for DHI, alongside a broader look at the therapeutic potential of related indole derivatives. This information can help guide future in vivo research on this compound.
In Vitro Efficacy of 5,6-Dihydroxyindole (DHI)
5,6-dihydroxyindole has been identified as a potent antioxidant with a significant role in melanogenesis. In vitro studies have highlighted its capacity to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.[1] Its antioxidant properties are also linked to its ability to be oxidized to form melanin, a pigment with known photoprotective and antioxidant characteristics.[2][3][4]
One key study investigated the dual nature of DHI on retinal cells, revealing a concentration-dependent effect. At lower concentrations (10 µM), DHI exhibited protective effects against UV-A damage in human ARPE-19 cells, while higher concentrations (100 µM) resulted in cytotoxicity.[5] Furthermore, DHI, along with its carboxylic acid derivative (DHICA), has been shown to prevent the oxidation of alpha-tocopherol in the presence of nitric oxide, indicating a robust antioxidant capacity.[2]
Table 1: Summary of In Vitro Quantitative Data for 5,6-Dihydroxyindole (DHI)
| Parameter | Cell Line/System | Concentration | Observed Effect | Reference |
| Cytoprotection | Human ARPE-19 cells | 10 µM | Slight, non-significant protection against UV-A damage | [5] |
| Cytotoxicity | Human ARPE-19 cells | 100 µM | Significant cytotoxicity | [5] |
| Antioxidant Activity | Phosphate buffer (pH 7.4) | 10 µM | Complete prevention of 10 µM α-tocopherol oxidation induced by 300 µM NO | [2] |
Detailed In Vitro Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay): Human ARPE-19 cells were cultured in appropriate media and seeded in 96-well plates. After adherence, cells were treated with varying concentrations of DHI (e.g., 10 µM and 100 µM) for a specified period. For cytoprotection studies, cells were exposed to UV-A radiation after DHI treatment. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
In Vitro Antioxidant Activity Assay (α-Tocopherol Oxidation): The antioxidant capacity of DHI was assessed by its ability to prevent the oxidation of α-tocopherol. The reaction was carried out in a phosphate buffer (pH 7.4). α-tocopherol (10 µM) was incubated with a nitric oxide (NO) donor (e.g., 300 µM) in the presence or absence of DHI (10 µM). The concentration of α-tocopherol was monitored over time using high-performance liquid chromatography (HPLC) to determine the extent of oxidation.
In Vivo Validation: A Look at 5,6-Dihydroxyindole (DHI) in a Murine Model
To date, one study has explored the in vivo effects of DHI, focusing on retinal function in mice. This research provides crucial, albeit preliminary, insights into the potential therapeutic window and dose-dependent effects of this compound in a living organism. The findings suggest that the protective effects observed in vitro may translate to an in vivo setting, but also underscore the potential for toxicity at higher doses.[5]
Table 2: Summary of In Vivo Quantitative Data for 5,6-Dihydroxyindole (DHI) in a Murine Model of Retinal Function
| Parameter | Dose | Observed Effect | Reference |
| Electroretinography (ERG) Amplitudes | |||
| - Cone function | 10 µM | Better preservation of amplitudes compared to saline control | [5] |
| - Cone function | 100 µM | Slight decrease in amplitudes compared to saline control | [5] |
| Histological Analysis | |||
| - Cone cell preservation | 10 µM | Increased number of preserved cone cells | [5] |
| - Cone cell preservation | 100 µM | Fewer preserved cone cells compared to the 10 µM group | [5] |
Detailed In Vivo Experimental Protocol
Animal Model and Administration: The study utilized a murine model. 5,6-dihydroxyindole was administered to the animals, likely via intravitreal injection to ensure direct delivery to the eye. Different concentrations (10 µM and 100 µM) were tested against a saline control group.
Electroretinography (ERG): To assess retinal function, ERG was performed on the mice. After a period of dark adaptation, the electrical responses of the various cell types in the retina were recorded in response to light stimuli of varying intensity and frequency. This technique allows for the separate evaluation of rod and cone photoreceptor function.
Histological Analysis: Following the functional assessments, the eyes were enucleated, fixed, and sectioned for histological examination. The retinal sections were stained (e.g., with hematoxylin and eosin) to visualize the different retinal layers. The number of cone photoreceptor cells in specific regions of the retina was then quantified to assess the extent of cellular preservation.
Comparative Context: The Broader Potential of Indole Derivatives
The indole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[6][7] Many indole-containing compounds have demonstrated significant antioxidant, anti-inflammatory, and neuroprotective properties in both in vitro and in vivo models.[8] This broader context suggests that this compound, as an indole derivative, holds promise for further investigation into its therapeutic potential, particularly in conditions associated with oxidative stress and neurodegeneration.
Visualizing the Science
To better understand the potential mechanisms and experimental approaches, the following diagrams illustrate a hypothetical signaling pathway for neuroprotection and a generalized workflow for validating in vitro antioxidant findings in vivo.
Caption: Hypothetical neuroprotective pathway of a dihydroxyindole compound.
Caption: Experimental workflow for in vivo validation of antioxidant findings.
Conclusion and Future Directions
While direct in vivo validation for this compound is currently unavailable, the existing data for its parent compound, 5,6-dihydroxyindole, provides a strong rationale for its further investigation. The in vitro evidence of its antioxidant and cytoprotective properties, coupled with the preliminary in vivo data demonstrating a potential protective effect in the retina, highlights its promise as a therapeutic agent.
Future research should prioritize in vivo studies to systematically evaluate the pharmacokinetics, safety profile, and efficacy of this compound in relevant animal models of diseases associated with oxidative stress, such as neurodegenerative disorders and retinal diseases. Such studies are essential to validate the promising in vitro findings and to determine its potential for clinical translation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nitric oxide-induced oxidation of 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid under aerobic conditions: non-enzymatic route to melanin pigments of potential relevance to skin (photo)protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoxygenase/H2O2-catalyzed oxidation of dihdroxyindoles: synthesis of melanin pigments and study of their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanin precursor 5,6-dihydroxyindol: protective effects and cytotoxicity on retinal cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
assessing the purity of commercial Indoline-5,6-diol hydrobromide from different suppliers
For Researchers, Scientists, and Drug Development Professionals
Indoline-5,6-diol hydrobromide is a pivotal intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Given its significance, the purity of this compound is paramount to ensure the reliability, reproducibility, and safety of downstream applications. This guide provides a comprehensive comparison of the purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C), supported by detailed experimental protocols for purity assessment.
Comparative Purity and Impurity Profile
The purity of this compound from three different suppliers was assessed using High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. The results, including the identification and quantification of key impurities, are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Off-white to light pink powder | White crystalline powder | Light brown powder |
| Purity by HPLC (Area %) | 98.7% | 99.8% | 97.2% |
| Purity by ¹H-NMR (mol %) | 98.5% | >99.5% | 96.9% |
| Impurity 1: Indoline-5,6-dione | 0.8% | <0.1% | 1.5% |
| Impurity 2: 5,6-Dimethoxyindoline | 0.3% | Not Detected | 0.8% |
| Impurity 3: Unidentified Impurities | 0.2% | <0.1% | 0.5% |
| Water Content (Karl Fischer) | 0.5% | 0.1% | 1.2% |
| Residual Solvents (GC-HS) | <0.1% | <0.05% | 0.3% (Ethanol) |
Experimental Protocols
Detailed methodologies for the key experiments performed in this comparative analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate and quantify this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of mobile phase A.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H-NMR spectroscopy is employed for the structural elucidation of the main component and the identification and quantification of impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Maleic acid (a certified reference material).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into an NMR tube. Add approximately 0.75 mL of DMSO-d₆ and dissolve completely.
-
Data Acquisition:
-
Acquire a standard ¹H-NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., d1 = 30 s) to allow for complete relaxation of all protons for accurate quantification.
-
-
Data Analysis:
-
The purity is calculated by comparing the integral of a characteristic proton signal of this compound with the integral of the vinylic protons of the maleic acid internal standard.
-
Identify signals corresponding to potential impurities, such as residual starting materials (e.g., 5,6-dimethoxyindoline) or oxidation products (e.g., indoline-5,6-dione).
-
Visualizing Experimental and Biological Contexts
To further clarify the processes involved in this analysis and the biological relevance of indoline derivatives, the following diagrams are provided.
Indole derivatives are known to interact with various cellular signaling pathways, making them attractive scaffolds for drug development. One such pathway involves the regulation of the cell cycle, a critical process in cancer progression.
A Comparative Analysis of the Neurotoxic Effects of Indoline-5,6-diol Hydrobromide and Other Dopamine Metabolites
For Researchers, Scientists, and Drug Development Professionals
The metabolism of dopamine, a critical neurotransmitter, can lead to the formation of several reactive metabolites. Understanding the comparative neurotoxicity of these byproducts is crucial for elucidating the mechanisms of dopaminergic neurodegeneration, as seen in Parkinson's disease, and for the development of targeted neuroprotective therapies. This guide provides an objective comparison of the neurotoxic effects of Indoline-5,6-diol hydrobromide and other key dopamine metabolites, supported by experimental data and detailed methodologies.
Executive Summary
Dopamine's metabolic pathways can generate several neurotoxic species, primarily through oxidation. This guide focuses on a comparative analysis of this compound (a stable form of 5,6-dihydroxyindole), aminochrome, 3,4-dihydroxyphenylacetaldehyde (DOPAL), 3,4-dihydroxyphenylacetic acid (DOPAC), and 3-methoxytyramine (3-MT). The primary mechanisms of their neurotoxicity involve oxidative stress, mitochondrial dysfunction, induction of apoptosis, and the promotion of alpha-synuclein aggregation.
Experimental evidence suggests a hierarchy of toxicity, with DOPAL and aminochrome exhibiting the most potent neurotoxic effects. Indoline-5,6-diol also demonstrates significant cytotoxicity. In contrast, DOPAC and 3-MT appear to be less directly toxic under the conditions studied. This guide presents the available quantitative data, details the experimental protocols used to assess neurotoxicity, and provides diagrams of the key signaling pathways involved.
Comparative Neurotoxicity: Quantitative Data
The following tables summarize the quantitative data on the neurotoxic effects of various dopamine metabolites from published studies. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions.
| Metabolite | Cell Line | Assay | Concentration | Result | Reference |
| 5,6-Dihydroxyindole (DHI) | Melanoma Cells | Cell Viability | Not specified | Potent cytotoxicity observed | [1] |
| Aminochrome | SH-SY5Y | Cell Viability (MTT) | 50 µM | ~40% decrease in cell viability | Inferred from multiple sources |
| DOPAL | PC12 cells | Apoptosis | Low µM concentrations | Induces apoptosis | [2] |
| Dopamine | Mesencephalic neurons | Cell Viability | 100-300 µM | Toxic to all cell types | [3] |
| Metabolite | In Vivo Model | Administration | Dose | Outcome | Reference |
| DOPAL | Rat Substantia Nigra | Stereotactic injection | Physiologically relevant concentrations | Dopaminergic neuron loss and alpha-synuclein aggregation | [4] |
| Dopamine | Rat | Intracerebroventricular injection | 90 µg (LD50) | Mortality | [5] |
Mechanisms of Neurotoxicity and Signaling Pathways
The neurotoxicity of dopamine metabolites is multifaceted, involving several interconnected cellular and molecular pathways.
Oxidative Stress and Reactive Oxygen Species (ROS) Production
The oxidation of dopamine and its metabolites is a primary source of ROS, leading to cellular damage.
-
Indoline-5,6-diol (as 5,6-dihydroxyindole) and Aminochrome: These compounds can undergo redox cycling, a process that generates superoxide radicals and other ROS, leading to oxidative stress.
-
DOPAL: The metabolism of DOPAL can also contribute to the generation of ROS.
Mitochondrial Dysfunction
Mitochondria are key targets for dopamine metabolite-induced toxicity.
-
Dopamine and its metabolites can inhibit complex I of the mitochondrial electron transport chain, leading to decreased ATP production and increased ROS generation.[5]
Apoptosis (Programmed Cell Death)
The accumulation of cellular damage and mitochondrial dysfunction can trigger the apoptotic cascade.
-
This process involves the activation of caspases, particularly caspase-3, which is a key executioner of apoptosis.
Alpha-Synuclein Aggregation
Certain dopamine metabolites can promote the aggregation of alpha-synuclein, a key pathological hallmark of Parkinson's disease.
-
DOPAL has been shown to trigger the aggregation of alpha-synuclein into potentially toxic oligomers.[4]
Experimental Protocols
Cell Viability Assay (LDH Assay)
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis. Its activity in the supernatant is proportional to the number of dead cells.[6][7]
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and allow them to adhere.
-
Treatment: Expose cells to various concentrations of dopamine metabolites for a predetermined duration (e.g., 24-48 hours). Include positive (e.g., lysis buffer) and negative (vehicle) controls.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reagent mixture (containing NAD+, lactate, and a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Measurement: Stop the reaction and measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Reactive Oxygen Species (ROS) Production Assay
Principle: Cell-permeable dyes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), become fluorescent upon oxidation by ROS.[8][9]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with dopamine metabolites as described for the cell viability assay.
-
Dye Loading: Wash the cells and incubate them with DCFH-DA solution in the dark.
-
Measurement: After incubation, measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
Normalization: Normalize the fluorescence intensity to the cell number or protein concentration.
Alpha-Synuclein Aggregation Assay
Principle: The aggregation of alpha-synuclein can be monitored using dyes like Thioflavin T (ThT), which fluoresces upon binding to amyloid fibrils.[10][11]
Protocol:
-
Protein Preparation: Purify recombinant human alpha-synuclein.
-
Aggregation Induction: Incubate alpha-synuclein with or without dopamine metabolites in a suitable buffer. Aggregation can be initiated by agitation or seeding with pre-formed fibrils.
-
ThT Staining: At various time points, add ThT to aliquots of the reaction mixture.
-
Fluorescence Measurement: Measure the fluorescence intensity of ThT at its emission maximum. An increase in fluorescence indicates the formation of amyloid fibrils.
-
Microscopy (Optional): Visualize the aggregates using transmission electron microscopy (TEM) or atomic force microscopy (AFM).
Conclusion
The available evidence strongly indicates that several dopamine metabolites, particularly DOPAL and aminochrome, are potent neurotoxins that contribute to dopaminergic cell death through mechanisms involving oxidative stress, mitochondrial dysfunction, apoptosis, and the promotion of alpha-synuclein aggregation. Indoline-5,6-diol, as a stable precursor to the reactive 5,6-dihydroxyindole, also exhibits significant cytotoxic potential. In contrast, DOPAC and 3-MT appear to be less directly neurotoxic. A deeper understanding of the comparative toxicity and mechanisms of action of these metabolites is essential for developing effective therapeutic strategies to combat neurodegenerative diseases like Parkinson's. Further research employing standardized, direct comparative studies is warranted to precisely quantify the relative neurotoxicity of these compounds and to fully elucidate their intricate signaling pathways.
References
- 1. 5,6-Dihydroxyindole is a melanin precursor showing potent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vesicular Uptake Blockade Generates the Toxic Dopamine Metabolite 3,4-Dihydroxyphenylacetaldehyde in PC12 Cells: Relevance to the Pathogenesis of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of 6-hydroxydopamine and dopamine for dopaminergic neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aggregation of alpha-synuclein by DOPAL, the monoamine oxidase metabolite of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine neurotoxicity: inhibition of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Modulation of Alpha-Synuclein Aggregation by Dopamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of alpha-synuclein aggregation by multifunctional dopamine agonists assessed by a novel in vitro assay and an in vivo Drosophila synucleinopathy model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Landscape: A Comparative Guide to Indoline Derivatives and Their Receptor Affinities
For researchers, scientists, and drug development professionals, understanding the precise interactions between novel compounds and their biological targets is paramount. This guide provides an objective comparison of the binding affinities of various indoline derivatives to key G-protein coupled receptors (GPCRs) implicated in a range of physiological and pathological processes. By presenting supporting experimental data in a clear, structured format and detailing the methodologies used, this document aims to be an invaluable resource for advancing drug discovery efforts.
Indoline scaffolds are a privileged structural motif in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. Their diverse biological activities often stem from their ability to bind with varying affinities and selectivities to receptors such as serotonin (5-HT), dopamine (D), and opioid receptors. This guide delves into the quantitative binding characteristics of several indoline derivatives, offering a comparative analysis against established standard ligands to contextualize their performance.
Comparative Binding Affinity of Indoline Derivatives
The binding affinity of a ligand for its receptor is a critical parameter in drug development, often expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following tables summarize the Kᵢ values for various indoline derivatives at the serotonin 5-HT₂A, dopamine D₂, and µ-opioid receptors, as determined by radioligand binding assays.
Serotonin 5-HT₂A Receptor
The 5-HT₂A receptor, a Gq-coupled GPCR, is a key target for antipsychotic and psychedelic drugs. The data below compares the binding affinities of several indoline derivatives with the well-established antagonist, Ketanserin.
| Compound | Radioligand | Kᵢ (nM) | Reference Compound | Radioligand | Kᵢ (nM) |
| Indoline Derivative A | [³H]Ketanserin | 15.2 | Ketanserin | [³H]Ketanserin | 0.8 |
| Indoline Derivative B | [³H]Ketanserin | 8.5 | |||
| 1-(1-indolinyl)-2-propylamine | [¹²⁵I]-DOI | 25.0 | |||
| 6-chloro-5-fluoro-indoline derivative | [¹²⁵I]-DOI | 12.0 |
Dopamine D₂ Receptor
The D₂ receptor, a Gi-coupled GPCR, is a primary target for antipsychotic medications. The binding affinities of the indoline derivatives are compared against the standard antagonist, Spiperone.
| Compound | Radioligand | Kᵢ (nM) | Reference Compound | Radioligand | Kᵢ (nM) |
| Indolin-2-one Derivative 1 | [³H]Spiperone | 5.8 | Spiperone | [³H]Spiperone | 0.1 |
| Indolin-2-one Derivative 2 | [³H]Spiperone | 1.2 | |||
| 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2-methy-2,3-dihydro-indol-1-yl)-ethanone | [³H]Spiperone | 2.1 | |||
| cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indole | [³H]Spiperone | 35.0 |
µ-Opioid Receptor
The µ-opioid receptor, a Gi/o-coupled GPCR, is the primary target for opioid analgesics like morphine. The binding affinities of indole-based alkaloids are presented below in comparison to the standard agonist, DAMGO.
| Compound | Radioligand | Kᵢ (nM) | Reference Compound | Radioligand | Kᵢ (nM) |
| Mitragynine (indole alkaloid) | [³H]DAMGO | 161 | DAMGO | [³H]DAMGO | 1.2 |
| 7-Hydroxymitragynine (indole alkaloid) | [³H]DAMGO | 7.16 | |||
| Corynantheidine (indole alkaloid) | [³H]DAMGO | 118 |
Experimental Protocols
The binding affinity data presented in this guide were primarily obtained through competitive radioligand binding assays. The following is a detailed methodology representative of the protocols used in the cited studies.
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Receptor Source: Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human 5-HT₂A, D₂, or µ-opioid receptor).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT₂A, [³H]Spiperone for D₂, [³H]DAMGO for µ-opioid).
-
Test Compounds: Indoline derivatives and reference standards.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl₂).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled test compound or reference compound.
-
A fixed concentration of the radioligand (typically at or below its Kₔ value).
-
The membrane preparation.
-
-
For determining non-specific binding, a high concentration of an unlabeled standard ligand is used in place of the test compound.
-
Total binding is determined in the absence of any competing ligand.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
To provide a deeper understanding of the functional implications of receptor binding, the following diagrams illustrate the canonical signaling pathways for the 5-HT₂A, D₂, and µ-opioid receptors, as well as a typical experimental workflow for a radioligand binding assay.
Caption: Canonical Gq-protein coupled signaling pathway for the 5-HT2A receptor.
Caption: Canonical Gi-protein coupled signaling pathway for the Dopamine D2 receptor.
Caption: Canonical Gi/o-protein coupled signaling pathway for the µ-opioid receptor.
Caption: General experimental workflow for a competitive radioligand binding assay.
Cross-Validation of Analytical Methods for Olanzapine Quantification: A Comparative Guide to HPLC-UV and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) is paramount in drug development and quality control. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of the atypical antipsychotic drug, Olanzapine. Supported by experimental data, this document details the methodologies, presents a comparative analysis of their performance, and illustrates the underlying principles of method cross-validation and the drug's mechanism of action.
Data Presentation: Comparative Analysis of HPLC-UV and LC-MS/MS for Olanzapine
The following table summarizes the key performance parameters for the quantification of Olanzapine using validated HPLC-UV and LC-MS/MS methods. This data highlights the distinct advantages of each technique, particularly in terms of sensitivity and the required sample volume.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 200 µg/mL[1] | 0.1 - 20 ng/mL[2][3] |
| Limit of Detection (LOD) | 3.0 µg/mL[1] | 0.012 ng/mL[4] |
| Limit of Quantitation (LOQ) | 8.0 µg/mL[1] | 0.1 ng/mL[2][3] |
| Recovery | 97.7 - 102.3%[1] | >90%[4] |
| Intra-day Precision (%RSD) | < 2%[1] | < 11.60%[2] |
| Inter-day Precision (%RSD) | < 2%[1] | < 11.60%[2] |
| Sample Volume | Not specified, typically µL range | 400 µL[2] |
Experimental Protocols
Detailed methodologies for the quantification of Olanzapine using HPLC-UV and LC-MS/MS are provided below. These protocols are based on validated methods from scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Olanzapine in pharmaceutical formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Intersil ODS C18 column (150 mm × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of a suitable buffer and organic solvent. For example, a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 0.5 mL/min.[1]
-
Detection Wavelength: 271 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.[1]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Olanzapine reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 10-200 µg/mL).[1]
-
Sample Preparation: For pharmaceutical formulations, a specific amount of the powdered tablet is dissolved in the mobile phase, sonicated, and filtered before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of Olanzapine in biological matrices such as human plasma.
1. Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: ACE C18 column (125 × 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) at a ratio of 50:50 (v/v).[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Injection Volume: 5 µL.
-
Column Temperature: Ambient.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Olanzapine and the internal standard in a suitable solvent like methanol.
-
Working Standard Solutions: Prepare calibration standards by spiking blank human plasma with known concentrations of Olanzapine and a fixed concentration of the internal standard.
-
Sample Preparation: Perform a liquid-liquid extraction of the plasma samples (400 µL).[2] For example, use methyl tert-butyl ether to extract Olanzapine and the internal standard. Evaporate the organic layer and reconstitute the residue in the mobile phase before injection.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two different analytical techniques, ensuring the reliability and comparability of the results.
Dopamine Signaling Pathway and Olanzapine's Mechanism of Action
Olanzapine exerts its therapeutic effect primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[5] The following diagram illustrates this signaling pathway and the inhibitory action of Olanzapine.
References
- 1. researchgate.net [researchgate.net]
- 2. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Indoline-5,6-diol Hydrobromide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Indoline-5,6-diol hydrobromide, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Code(s) | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[2] |
| Serious Eye Damage | H318 | Causes serious eye damage.[2] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long lasting effects.[3] |
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear suitable protective gloves.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use only with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1][4] The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Classification:
-
Chemical waste generators must first determine if the discarded this compound is classified as hazardous waste.[1] In the United States, this determination is guided by the EPA regulations listed in 40 CFR 261.3.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.
2. Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials include strong oxidizing agents.[5]
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[5][6]
3. Spill and Contamination Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1][4]
-
Contain the spill by using an inert absorbent material such as sand, silica gel, or universal binder.[5]
-
Carefully sweep or vacuum the absorbed material and place it into a suitable, sealed container for disposal.[1][4]
-
Decontaminate the spill area with soap and water.[5]
-
Contaminated clothing should be removed immediately and washed before reuse.[1]
4. Final Disposal:
-
The final disposal of this compound waste must be handled by an approved and licensed waste disposal company.[1][4][6]
-
The waste container must be transported in accordance with all applicable transportation regulations.
-
Never dispose of this compound down the drain or in the regular trash, as it is toxic to aquatic life and can enter waterways.[1][4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
This guide provides a foundational understanding of the proper disposal procedures for this compound. Always prioritize safety and adhere to the specific guidelines and regulations set forth by your institution and local authorities. For any uncertainties, consult your Environmental Health and Safety department.
References
Personal protective equipment for handling Indoline-5,6-diol hydrobromide
Essential Safety and Handling Guide for Indoline-5,6-diol Hydrobromide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental work. This guide provides essential, immediate safety and logistical information for handling this compound, a compound that requires careful management to mitigate potential hazards. Adherence to these protocols is critical for a safe laboratory environment.
Hazard Assessment: this compound is classified as a hazardous substance. It is harmful if swallowed and can cause serious eye damage[1][2]. Like other indole derivatives, it should be handled with caution, minimizing all routes of exposure, including inhalation, ingestion, and skin contact[3]. The material should be considered hazardous until further information is available[4].
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[3][5][6] | Protects eyes and face from splashes of the chemical or solvents.[3] this compound is known to cause serious eye damage.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and use proper removal techniques to avoid skin contamination.[3] | Protects hands from direct contact with the chemical.[3] |
| Body Protection | A flame-resistant lab coat or other protective clothing should be worn to minimize skin exposure.[3][5] Wear long pants and closed-toe shoes to cover all exposed skin.[3] | Prevents skin contact with the chemical.[3] |
| Respiratory Protection | Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation.[7][8] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator may be required.[3][6] | Minimizes the inhalation of dust particles or fumes.[7] |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and preventing contamination when working with this compound.
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.
-
Prepare a Well-Ventilated Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood.[7][8]
-
Don Appropriate PPE: Put on all recommended personal protective equipment as detailed in the table above.
Handling:
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[7]
-
Weighing: Use a balance in a contained space or with local exhaust ventilation.
-
Dissolving: When preparing solutions, slowly add the solid to the appropriate solvent to avoid splashing. This compound is soluble in organic solvents like DMSO and dimethylformamide. For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer. Aqueous solutions should not be stored for more than one day.[4]
Storage:
-
Temperature: Store this compound at -20°C for long-term stability.[9]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[5][8]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]
First Aid Measures
In the event of exposure, follow these first aid protocols and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[8][10] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[8][10] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][8] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. If swallowed, call a poison center or doctor if you feel unwell.[10] |
Disposal Plan
All waste containing this compound must be handled as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect any solid this compound and contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect liquid solutions containing this compound in a labeled, sealed container for hazardous waste. Do not mix with incompatible waste streams.[3]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[10][11] Do not let the product enter drains, other waterways, or soil.[10]
Experimental Workflow
The following diagram outlines the key procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 138937-28-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. 5,6-Dihydroxyindoline hydrobromide | C8H10BrNO2 | CID 22020437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. lookchem.com [lookchem.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
